molecular formula C19H24N6O2 B15581282 Seliciclib Carboxylic Acid-d7

Seliciclib Carboxylic Acid-d7

Numéro de catalogue: B15581282
Poids moléculaire: 375.5 g/mol
Clé InChI: MZLAEKOAINERGI-PQZOBQNQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Seliciclib Carboxylic Acid-d7 is a useful research compound. Its molecular formula is C19H24N6O2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H24N6O2

Poids moléculaire

375.5 g/mol

Nom IUPAC

(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid

InChI

InChI=1S/C19H24N6O2/c1-4-14(18(26)27)22-19-23-16(20-10-13-8-6-5-7-9-13)15-17(24-19)25(11-21-15)12(2)3/h5-9,11-12,14H,4,10H2,1-3H3,(H,26,27)(H2,20,22,23,24)/t14-/m1/s1/i2D3,3D3,12D

Clé InChI

MZLAEKOAINERGI-PQZOBQNQSA-N

Origine du produit

United States

Foundational & Exploratory

Seliciclib Carboxylic Acid-d7 synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Seliciclib Carboxylic Acid-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seliciclib (also known as R-roscovitine or CYC202) is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1][2] Its mechanism of action, which involves the disruption of the cell cycle and induction of apoptosis, has led to its investigation in numerous clinical trials for various cancers.[1] The primary metabolite of Seliciclib is its corresponding carboxylic acid, formed by the oxidation of the hydroxymethyl group on the amino alcohol side chain. The deuterated isotopologue, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This guide provides a comprehensive overview of the proposed synthesis and detailed characterization of this compound.

Proposed Synthesis of this compound

While a detailed, publicly available protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on the known synthesis of Seliciclib and standard organic chemistry transformations. The synthesis of the non-deuterated analog was confirmed via chemical synthesis to verify the identity of the metabolite.

The proposed synthesis commences with a deuterated analog of (R)-2-aminobutan-1-ol, which is commercially available or can be synthesized. This deuterated building block is then reacted with a suitable purine (B94841) derivative to construct the final molecule.

Proposed Synthetic Scheme

The overall proposed reaction scheme is as follows:

This compound Synthesis cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 2,6-dichloro-9-isopropylpurine 2,6-dichloro- 9-isopropylpurine Seliciclib-d7 Seliciclib-d7 2,6-dichloro-9-isopropylpurine->Seliciclib-d7 1. Benzylamine (B48309) 2. (R)-2-amino-butan-1-ol-d7 d7_aminobutanol (R)-2-amino-butan-1-ol-d7 Seliciclib_acid_d7 This compound Seliciclib-d7->Seliciclib_acid_d7 Oxidation (e.g., PCC, Jones)

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of Seliciclib-d7

A mixture of 2,6-dichloro-9-isopropylpurine and benzylamine in butanol with triethylamine (B128534) is heated. The resulting intermediate is then reacted with (R)-2-aminobutan-1-ol-d7 at an elevated temperature to yield Seliciclib-d7.

Step 2: Oxidation to this compound

Seliciclib-d7 is dissolved in a suitable solvent, such as acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at 0°C. The reaction is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted and purified by column chromatography to yield this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are expected analytical data based on the known structure.

Quantitative Data Summary
Parameter Seliciclib Carboxylic Acid This compound
Molecular Formula C₁₉H₂₄N₆O₂C₁₉H₁₇D₇N₆O₂
Molecular Weight 368.43 g/mol 375.48 g/mol
Monoisotopic Mass 368.1961 g/mol 375.2388 g/mol
Expected [M+H]⁺ 369.2039 m/z376.2466 m/z
Expected [M+Na]⁺ 391.1858 m/z398.2285 m/z
Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for structural elucidation. For this compound, the signals corresponding to the deuterated positions will be absent.

Assignment Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic-H7.0 - 8.5mProtons on the purine and benzyl (B1604629) rings.
Benzyl-CH₂~4.7s
Isopropyl-CH~4.8septet
Isopropyl-CH₃~1.6d
CH-COOH~4.2m
Ethyl-CH₂~1.8mAbsent in d7-analog.
Ethyl-CH₃~0.9tAbsent in d7-analog.
COOH10 - 12br s

¹³C NMR Spectroscopy

Assignment Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 180
Purine Ring Carbons140 - 160
Benzyl Ring Carbons125 - 140
Isopropyl-CH~48
Isopropyl-CH₃~22
CH-COOH~55
Ethyl-CH₂~25
Ethyl-CH₃~10

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum will show the molecular ion peak corresponding to the deuterated compound.

Infrared (IR) Spectroscopy

Functional Group Expected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=O (Carboxylic Acid)1700 - 1725
C=N, C=C (aromatic)1450 - 1600
N-H3300 - 3500

Characterization Workflow

Characterization Workflow cluster_identity Identity cluster_structure Structure Start Synthesized This compound Purity Purity Assessment (HPLC, LC-MS) Start->Purity Identity Identity Confirmation Purity->Identity Structure Structural Elucidation Identity->Structure HRMS HRMS Identity->HRMS MS_MS MS/MS Fragmentation Identity->MS_MS Final Characterized Compound Structure->Final 1H_NMR ¹H NMR Structure->1H_NMR 13C_NMR ¹³C NMR Structure->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) Structure->2D_NMR IR IR Spectroscopy Structure->IR

Caption: Workflow for the characterization of this compound.

Mechanism of Action and Signaling Pathway

Seliciclib exerts its therapeutic effects by inhibiting cyclin-dependent kinases, which are key regulators of cell cycle progression and transcription.[1] By targeting CDK2, CDK7, and CDK9, Seliciclib disrupts the phosphorylation of crucial substrates, leading to cell cycle arrest and apoptosis.[1]

  • CDK2 Inhibition: Blocks the G1/S and G2/M transitions in the cell cycle.

  • CDK7 and CDK9 Inhibition: Prevents the phosphorylation of the C-terminal domain of RNA polymerase II, thereby inhibiting transcription.[1] This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, which is critical for the survival of many cancer cells.[1]

The concerted inhibition of these CDKs results in the induction of programmed cell death in tumor cells.

Seliciclib Signaling Pathway

Seliciclib Signaling Pathway cluster_cdks Cyclin-Dependent Kinases cluster_downstream Downstream Effects Seliciclib Seliciclib CDK2 CDK2/Cyclin E/A Seliciclib->CDK2 CDK7 CDK7/Cyclin H Seliciclib->CDK7 CDK9 CDK9/Cyclin T Seliciclib->CDK9 CellCycle Cell Cycle Progression (G1/S, G2/M) CDK2->CellCycle Transcription Transcription (RNA Polymerase II) CDK7->Transcription CDK9->Transcription Apoptosis Apoptosis CellCycle->Apoptosis Mcl1 Mcl-1 Expression Transcription->Mcl1 Mcl1->Apoptosis

Caption: Seliciclib's mechanism of action via CDK inhibition.

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of Seliciclib. This guide has outlined a plausible synthetic route and a comprehensive characterization strategy for this deuterated internal standard. The detailed information on its proposed synthesis, expected analytical data, and the underlying mechanism of action of the parent compound provides a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism. Further optimization of the proposed synthetic protocol and detailed experimental validation of the characterization data will be crucial for its application in regulated bioanalytical assays.

References

Isotopic Purity of Seliciclib Carboxylic Acid-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Seliciclib Carboxylic Acid-d7, a deuterated metabolite of the cyclin-dependent kinase (CDK) inhibitor Seliciclib (also known as Roscovitine or CYC202). This document outlines the significance of isotopic labeling, methods for its determination, and presents a framework for understanding the quality control parameters for this stable isotope-labeled standard.

Introduction to Seliciclib and Isotopic Labeling

Seliciclib is a potent inhibitor of multiple CDKs, including CDK2, CDK7, and CDK9, and is under investigation for various therapeutic applications. The study of its metabolism is crucial for understanding its pharmacokinetic profile. The primary metabolite of Seliciclib is formed through the oxidation of the hydroxymethyl group to a carboxylic acid.[1]

Deuterium-labeled internal standards, such as this compound, are essential tools in quantitative bioanalysis using mass spectrometry.[2] The incorporation of deuterium (B1214612) atoms results in a higher mass, allowing for clear differentiation from the endogenous, unlabeled analyte while maintaining nearly identical chemical and physical properties. The isotopic purity of such standards is a critical parameter that directly impacts the accuracy and reliability of pharmacokinetic and metabolism studies.

Quantitative Data on Isotopic Purity

The precise isotopic purity of a specific batch of this compound is determined by the manufacturer and is detailed in the Certificate of Analysis (CoA) that accompanies the product.[3] This document provides quantitative data on the distribution of isotopic species. For researchers, it is imperative to consult the CoA for the exact isotopic enrichment. Commercial suppliers of this compound, such as Cerilliant and BDG Synthesis, provide such documentation.[2][3][4] While specific batch data is not publicly available, the target chemical purity for such standards is typically high, often exceeding 98% as determined by HPLC.[3]

Table 1: Representative Data Structure for Isotopic Purity of this compound

ParameterSpecificationAnalytical Method
Chemical Purity≥98%HPLC
Isotopic Enrichment (d7)Report Value (Typically >99%)Mass Spectrometry, NMR
d0 ContentReport ValueMass Spectrometry
Other Isotopologues (d1-d6)Report ValueMass Spectrometry

Note: The values in this table are illustrative. Actual values are lot-specific and must be obtained from the Certificate of Analysis.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of each isotopologue of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724)/water with 0.1% formic acid).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is used.[7]

  • Chromatographic Separation: The sample is injected into the LC system to separate the analyte from any potential impurities. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Analysis:

    • The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode.

    • A full scan mass spectrum is acquired over a relevant m/z range.

    • The high resolution of the instrument allows for the separation of the different isotopologues (d0 to d7).

  • Data Analysis:

    • The peak area for each isotopologue is integrated from the extracted ion chromatograms.

    • The relative abundance of each isotopologue is calculated.

    • Corrections for the natural abundance of isotopes (e.g., ¹³C) are applied to determine the true isotopic enrichment.[5]

Structural Confirmation and Deuterium Localization by NMR Spectroscopy

Objective: To confirm the positions of deuterium incorporation and provide an orthogonal measure of isotopic enrichment.

Methodology:

  • Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Analysis:

    • A standard proton NMR spectrum is acquired.

    • The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.

    • Integration of the residual proton signals compared to a non-deuterated signal in the molecule (or an internal standard) can be used to quantify the degree of deuteration.

  • ²H NMR Analysis:

    • A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment.

  • ¹³C NMR Analysis:

    • Carbon signals at the sites of deuteration will show characteristic splitting patterns (e.g., triplets for -CDH2, quintets for -CD2H) and a shift in their resonance frequency, providing further structural confirmation.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Seliciclib and the general workflow for determining the isotopic purity of its deuterated carboxylic acid metabolite.

Seliciclib_Metabolism Seliciclib Seliciclib Metabolite Seliciclib Carboxylic Acid Seliciclib->Metabolite Oxidation (CYP450 Enzymes)

Caption: Metabolic pathway of Seliciclib to its carboxylic acid metabolite.

Isotopic_Purity_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_output Final Report Synthesis Deuterated Synthesis Purification Chromatographic Purification Synthesis->Purification LC_HRMS LC-HRMS Analysis Purification->LC_HRMS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Purification->NMR Isotopologue_Distribution Isotopologue Distribution LC_HRMS->Isotopologue_Distribution Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Enrichment_Calculation Isotopic Enrichment Calculation Isotopologue_Distribution->Enrichment_Calculation CoA Certificate of Analysis (CoA) Enrichment_Calculation->CoA Structural_Confirmation->CoA

Caption: Experimental workflow for isotopic purity determination.

Conclusion

The isotopic purity of this compound is a critical quality attribute for its use as an internal standard in bioanalytical studies. A thorough characterization using HRMS and NMR spectroscopy is essential to ensure the accuracy and reliability of experimental data. Researchers must always refer to the Certificate of Analysis provided by the supplier for lot-specific quantitative data on isotopic enrichment and distribution. The experimental protocols outlined in this guide provide a robust framework for the verification and validation of this essential research material.

References

An In-depth Technical Guide to Seliciclib and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A Certificate of Analysis (CoA) is a batch-specific document provided by a chemical supplier and is not publicly available. This guide provides a comprehensive overview of the technical data and methodologies related to Seliciclib (also known as Roscovitine or CYC202), the parent compound of Seliciclib Carboxylic Acid-d7, for research and development purposes.

Physicochemical Properties

Seliciclib is an orally bioavailable, small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][] Its deuterated carboxylic acid metabolite, Seliciclib-d7 Carboxylic Acid, is primarily used as a stable isotope-labeled internal standard for pharmacokinetic studies.[3][4]

PropertySeliciclib (Roscovitine)Seliciclib-d7 Carboxylic Acid
Synonyms R-Roscovitine, CYC202-
CAS Number 186692-46-6[5]849108-26-5[6]
Molecular Formula C₁₉H₂₆N₆O[5]C₁₉H₁₇D₇N₆O₂[6]
Molecular Weight 354.45 g/mol [7]375.47 g/mol [6]
Appearance White to Off-white Solid[]Not specified (typically a solid)
Melting Point 106-107 °C[]Not specified
Solubility Insoluble in H₂O; ≥17.72 mg/mL in DMSO; ≥53.5 mg/mL in EtOH[8]Not specified
Purity Typically >98%[7]Typically >98%[3]
Storage Store at -20 °C[]Store at recommended conditions on CoA[4]

Mechanism of Action and Biological Activity

Seliciclib is a purine (B94841) analog that functions as a competitive inhibitor for the ATP-binding site of several key cyclin-dependent kinases.[][9] Its primary targets are CDK2, CDK7, and CDK9.[5][10]

Key Inhibitory Activities:

  • CDK2/cyclin E & CDK2/cyclin A: Inhibition disrupts the G1/S and G2/M phases of the cell cycle, leading to cell cycle arrest.[1][7]

  • CDK7/cyclin H: As part of the CDK-activating kinase (CAK) complex, inhibiting CDK7 can indirectly inhibit other CDKs.[9]

  • CDK9/cyclin T: This inhibition is crucial as CDK9 is a component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, Seliciclib prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[1][9]

This transcriptional inhibition leads to the downregulation of short-lived, anti-apoptotic proteins, most notably Mcl-1, which is critical for the survival of many tumor cells.[1][9] The reduction of Mcl-1 protein levels induces apoptosis in cancer cells.[7][9] Seliciclib has demonstrated pro-apoptotic and anti-proliferative activity in various cancer cell lines, including non-small cell lung cancer, multiple myeloma, and leukemia.[7][9][10]

Seliciclib_Pathway cluster_0 Seliciclib Action cluster_1 Kinase Targets cluster_2 Downstream Effects Seliciclib Seliciclib (Roscovitine) CDK2 CDK2 / Cyclin E CDK2 / Cyclin A Seliciclib->CDK2 CDK9 CDK9 / Cyclin T (P-TEFb) Seliciclib->CDK9 CDK7 CDK7 / Cyclin H Seliciclib->CDK7 Rb pRb Phosphorylation CDK2->Rb Inhibits RNAPII RNA Polymerase II Phosphorylation CDK9->RNAPII Inhibits CDK7->RNAPII Inhibits CellCycle G1/S, G2/M Progression Rb->CellCycle Blocks Mcl1 Mcl-1 Transcription RNAPII->Mcl1 Blocks Apoptosis Apoptosis Mcl1->Apoptosis Induces

Fig. 1: Seliciclib's mechanism of action via CDK inhibition.

Experimental Protocols

Below are detailed methodologies for key experiments frequently used to characterize the effects of Seliciclib.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Seliciclib against specific CDK targets.

Methodology:

  • Reagents: Recombinant active CDK/cyclin complexes (e.g., CDK2/cyclin E, CDK9/cyclin T), substrate (e.g., Histone H1 for CDK2, peptide derived from RNA Pol II CTD for CDK9), ³²P-ATP or ³³P-ATP, kinase assay buffer, and Seliciclib stock solution.

  • Procedure: a. Prepare serial dilutions of Seliciclib in kinase assay buffer. b. In a microplate, combine the kinase, its specific substrate, and the Seliciclib dilution (or vehicle control). c. Initiate the reaction by adding radiolabeled ATP. d. Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Transfer the reaction mixture onto a phosphocellulose filter mat. g. Wash the filter mat extensively to remove unincorporated ATP. h. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of Seliciclib concentration. The IC₅₀ value is determined using a non-linear regression curve fit. Seliciclib exhibits IC₅₀ values in the low micromolar to nanomolar range for its target CDKs.[8][11]

Objective: To assess the cytotoxic or cytostatic effects of Seliciclib on a cancer cell line.

Methodology:

  • Cell Culture: Plate cells (e.g., multiple myeloma or NSCLC cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of Seliciclib (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against Seliciclib concentration to determine the IC₅₀.

Objective: To confirm Seliciclib's mechanism of action by observing the reduction of Mcl-1 protein levels.

Methodology:

  • Treatment and Lysis: Treat cultured cancer cells with an effective concentration of Seliciclib (e.g., 15-30 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for Mcl-1 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to show the time-dependent decrease in Mcl-1 protein levels relative to the loading control.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Viability Assay (MTT) cluster_2 Mechanism Validation (Western Blot) cluster_3 Data Analysis A1 Seed cancer cells in 96-well plates A2 Treat with serial dilutions of Seliciclib A1->A2 B1 Add MTT reagent (Incubate 2-4h) A2->B1 72h Incubation C1 Lyse treated cells A2->C1 Time Course (0-24h) B2 Solubilize formazan crystals (DMSO) B1->B2 B3 Read absorbance at 570nm B2->B3 D1 Calculate % Viability vs Control B3->D1 C2 Quantify protein & run SDS-PAGE C1->C2 C3 Transfer & probe with anti-Mcl-1 antibody C2->C3 C4 Detect protein bands C3->C4 D3 Quantify Mcl-1 band intensity C4->D3 D2 Determine IC50 value D1->D2

Fig. 2: Workflow for testing Seliciclib's effect on cancer cells.

References

The Gold Standard in Bioanalysis: A Technical Guide to Seliciclib Carboxylic Acid-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Seliciclib Carboxylic Acid-d7 as an internal standard in the bioanalysis of Seliciclib. Seliciclib (also known as R-roscovitine or CYC202) is a potent cyclin-dependent kinase (CDK) inhibitor investigated for various therapeutic applications, including oncology.[1][2][3] Accurate quantification of Seliciclib and its metabolites in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide details the principles behind using a deuterated internal standard, experimental considerations, and data interpretation.

The Pharmacological Mechanism of Action of Seliciclib

Seliciclib is a second-generation CDK inhibitor that competitively binds to the ATP-binding sites of several key CDKs, thereby inhibiting their enzymatic activity.[4] Its primary targets include CDK2, CDK7, and CDK9.[1][3] By inhibiting these kinases, Seliciclib disrupts the cell cycle and the process of transcription.

The inhibition of CDK2/cyclin E and CDK2/cyclin A leads to cell cycle arrest at the G1/S and G2/M phases.[3][5] Furthermore, the inhibition of CDK7 and CDK9, which are involved in the phosphorylation of the C-terminal domain of RNA polymerase II, results in the suppression of transcription.[5][6] This leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1, which is crucial for the survival of certain cancer cells.[6] The culmination of these effects is the induction of apoptosis in malignant cells.[4][6]

In preclinical and clinical studies, Seliciclib has demonstrated activity against various cancers, including non-small cell lung cancer and multiple myeloma.[1][4][6] It has good oral bioavailability but is rapidly metabolized.[4]

Metabolism of Seliciclib to Seliciclib Carboxylic Acid

The primary metabolic pathway of Seliciclib in vivo involves the oxidation of the hydroxymethyl group on the amino alcohol substituent at the C2 position of the purine (B94841) ring.[7][8] This metabolic conversion results in the formation of Seliciclib Carboxylic Acid (COOH-R-roscovitine).[7][8] This carboxylic acid derivative is the principal metabolite found in plasma and urine and accounts for a significant portion of the administered dose.[7][8] Therefore, monitoring the levels of both the parent drug, Seliciclib, and its major metabolite, Seliciclib Carboxylic Acid, is crucial for a comprehensive understanding of its pharmacokinetics.

cluster_0 Seliciclib Metabolism Seliciclib Seliciclib (R-roscovitine) Metabolite Seliciclib Carboxylic Acid (COOH-R-roscovitine) Seliciclib->Metabolite Oxidation of hydroxymethyl group

Fig. 1: Metabolic conversion of Seliciclib.

The "Mechanism of Action" of this compound as an Internal Standard

The "mechanism of action" of this compound is not pharmacological but rather a fundamental principle of analytical chemistry, specifically isotope dilution mass spectrometry (IDMS).[9] In this context, this compound serves as an ideal internal standard for the quantification of the endogenously formed Seliciclib Carboxylic Acid.

Deuterated internal standards are considered the "gold standard" in LC-MS bioanalysis for several reasons:[9]

  • Near-Identical Physicochemical Properties: The substitution of hydrogen atoms with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) results in a molecule with nearly identical polarity, solubility, and chromatographic retention time to the non-labeled analyte.[10] This ensures that the internal standard and the analyte behave similarly during sample preparation, extraction, and chromatographic separation.[9][10]

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[10][11] Because the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects.[9][12] By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to more accurate and precise quantification.[9]

  • Compensation for Variability: The use of a deuterated internal standard corrects for variations in sample extraction recovery, injection volume, and instrument response.[10][13] Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus keeping the ratio constant.[9]

This compound, with seven deuterium atoms, provides a sufficient mass shift from the unlabeled analyte to be easily distinguished by the mass spectrometer while ensuring co-elution and similar ionization efficiency. The deuterium labels should be placed on stable positions within the molecule to prevent H-D exchange.[9]

cluster_workflow LC-MS/MS Quantification Workflow Sample Biological Sample (e.g., Plasma) Contains: Analyte Spike Spike with Internal Standard (IS) (this compound) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing (Calculate Analyte/IS Ratio) LCMS->Data Concentration Determine Analyte Concentration Data->Concentration

Fig. 2: Bioanalytical workflow using an internal standard.

Quantitative Data

The following tables summarize key quantitative data related to Seliciclib and the principles of using a deuterated internal standard.

Table 1: In Vitro Potency of Seliciclib

Target Kinase IC50 (µM)
CDK2/cyclin E 0.1
CDK5/p35 0.16
Cdc2/cyclin B 0.65
CDK7/cyclin H 0.49
CDK9/cyclin T -

Data compiled from multiple sources.[3][14]

Table 2: Pharmacokinetic Parameters of Seliciclib and its Carboxylic Acid Metabolite in Mice

Compound AUC∞ (µmol/L/h)
R-roscovitine (Seliciclib) 38
COOH-R-roscovitine 174

AUC∞ represents the area under the plasma concentration-time curve from time zero to infinity. Data from a study in mice.[8]

Table 3: Example of Improved Precision with a Deuterated Internal Standard

Analytical Method Analyte Mean Bias (%) Coefficient of Variation (%)
Without Internal Standard Compound X 15.2 18.5
With Structural Analogue IS Compound X 8.9 12.3
With Deuterated IS Compound X 1.2 3.1

Illustrative data based on the principles described in the literature.[9]

Experimental Protocol: Quantification of Seliciclib Carboxylic Acid in Plasma

This section outlines a generalized protocol for the quantification of Seliciclib Carboxylic Acid in plasma using this compound as an internal standard via LC-MS/MS.

5.1. Materials and Reagents

  • Seliciclib Carboxylic Acid reference standard

  • This compound (internal standard)

  • Control human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

5.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Seliciclib Carboxylic Acid and this compound in methanol.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a concentration that provides an optimal response in the mass spectrometer.

5.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

  • Add 10 µL of the this compound internal standard working solution to each well (except for blank matrix samples).

  • Vortex the plate for 30 seconds.

  • Add 200 µL of cold acetonitrile to each well to precipitate proteins.

  • Seal and vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

5.4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from other matrix components and co-elution of the analyte and internal standard.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Seliciclib Carboxylic Acid: Determine the specific precursor ion (Q1) and product ion (Q3) transitions.

      • This compound: Determine the corresponding precursor and product ion transitions, which will be +7 m/z higher than the analyte.

    • Optimization: Optimize source and compound-dependent parameters (e.g., declustering potential, collision energy) for both the analyte and the internal standard.

5.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the nominal concentration of the calibration standards.

  • Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve.

  • Determine the concentration of Seliciclib Carboxylic Acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the major metabolite of Seliciclib in biological matrices. Its "mechanism of action" as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the analyte allow for the effective correction of matrix effects and other sources of analytical variability.[9][10] The use of such a robust internal standard is critical for generating high-quality bioanalytical data to support the clinical development of Seliciclib and to ensure a thorough understanding of its pharmacokinetic profile. This technical guide provides the foundational knowledge for researchers and drug development professionals to implement this gold-standard bioanalytical strategy.

References

Stability of Seliciclib and its Deuterated Analogs in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seliciclib (also known as R-Roscovitine or CYC202) is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1][2][3] Its deuterated analog, Seliciclib-d7, is a valuable tool in metabolic and pharmacokinetic studies.[4] This technical guide provides a comprehensive overview of the best practices for assessing the stability of Seliciclib and its deuterated forms in solution. While specific, publicly available quantitative stability data for Seliciclib Carboxylic Acid-d7 is limited, this document outlines the necessary experimental protocols, analytical methods, and potential degradation pathways to enable researchers to generate robust stability data. Furthermore, it visualizes the key signaling pathways affected by Seliciclib and the experimental workflows for stability assessment.

Introduction to Seliciclib and its Stability

Seliciclib is a 2,6,9-substituted purine (B94841) analog that functions as an ATP-competitive inhibitor of several key CDKs involved in cell cycle progression and transcription.[1][2] By inhibiting these kinases, Seliciclib can induce apoptosis in various cancer cell lines and is under investigation for the treatment of non-small cell lung cancer, leukemia, and other conditions.[1][2] Understanding the stability of Seliciclib and its deuterated analogs in solution is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments, as well as for developing stable pharmaceutical formulations.

Factors that can affect the stability of small molecules like Seliciclib in solution include the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing or hydrolyzing agents. This guide provides a framework for systematically evaluating these factors.

Experimental Protocols for Stability Assessment

A comprehensive stability study for Seliciclib or Seliciclib-d7 should be designed to evaluate its stability under various conditions. The following protocols are based on general guidelines for small molecule stability testing from regulatory bodies like the ICH and FDA.[5]

Materials and Reagents
  • Seliciclib or Seliciclib-d7 (analytical standard)

  • Solvents: DMSO, ethanol, phosphate-buffered saline (PBS), cell culture media

  • Buffers: A range of pH buffers (e.g., pH 3, 5, 7.4, 9)

  • High-purity water

  • HPLC-grade solvents for analytical mobile phase

  • Temperature-controlled incubators or chambers

  • Photostability chamber

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a UV or mass spectrometer detector

Stock Solution Preparation

A concentrated stock solution of Seliciclib or Seliciclib-d7 should be prepared in an appropriate organic solvent, such as DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the compound in DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Working Solution Preparation and Incubation

Working solutions should be prepared by diluting the stock solution into the desired test solutions (e.g., different pH buffers, cell culture media). A typical starting concentration for in vitro assays might be in the low micromolar range.

Experimental Conditions:

  • pH Stability: Incubate working solutions in buffers of varying pH (e.g., 3, 5, 7.4, 9) at a constant temperature (e.g., 37°C).

  • Temperature Stability: Incubate working solutions in a stable buffer (e.g., PBS at pH 7.4) at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Solvent Stability: Incubate working solutions in commonly used laboratory solvents (e.g., DMSO, ethanol, PBS, cell culture media) at a constant temperature.

  • Photostability: Expose working solutions to a controlled light source as per ICH Q1B guidelines, alongside a control sample protected from light.

  • Freeze-Thaw Stability: Subject aliquots of the stock solution to multiple freeze-thaw cycles (e.g., from -20°C to room temperature) before analysis.

Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and immediately analyzed or stored at -80°C until analysis.

Analytical Methodology for Stability Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for assessing the stability of small molecules. The method should be "stability-indicating," meaning it can separate the parent compound from its degradation products.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of Seliciclib

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

The percentage of the remaining parent compound at each time point is calculated relative to the initial concentration at time zero. A significant loss of the parent compound indicates instability under the tested conditions.

Data Presentation

The quantitative data generated from the stability studies should be summarized in clear and concise tables.

Table 1: Stability of Seliciclib in Different Solvents at 37°C

Time (hours)% Remaining in DMSO% Remaining in PBS (pH 7.4)% Remaining in Culture Media
0100100100
2
4
8
24
48

Table 2: Stability of Seliciclib at Different pH Values at 37°C

Time (hours)% Remaining at pH 3% Remaining at pH 5% Remaining at pH 7.4% Remaining at pH 9
0100100100100
2
4
8
24
48

Table 3: Stability of Seliciclib at Different Temperatures in PBS (pH 7.4)

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100100100
2
4
8
24
48

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solutions (in test buffers/solvents) prep_stock->prep_work cond_ph pH Stability (pH 3, 5, 7.4, 9) prep_work->cond_ph Incubate under various conditions cond_temp Temperature Stability (4°C, 25°C, 37°C) prep_work->cond_temp Incubate under various conditions cond_solvent Solvent Stability (DMSO, PBS, Media) prep_work->cond_solvent Incubate under various conditions cond_photo Photostability prep_work->cond_photo Incubate under various conditions sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) cond_ph->sampling cond_temp->sampling cond_solvent->sampling cond_photo->sampling analysis Analyze by HPLC-UV sampling->analysis data Calculate % Remaining analysis->data

Caption: Workflow for assessing the stability of Seliciclib in solution.

Signaling Pathway Inhibition by Seliciclib

G Seliciclib Seliciclib CDK2_CyclinE CDK2 / Cyclin E Seliciclib->CDK2_CyclinE inhibits CDK7_CyclinH CDK7 / Cyclin H Seliciclib->CDK7_CyclinH inhibits CDK9_CyclinT CDK9 / Cyclin T Seliciclib->CDK9_CyclinT inhibits G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition promotes Transcription_Initiation Transcription Initiation CDK7_CyclinH->Transcription_Initiation promotes RNAPII RNA Polymerase II (CTD) CDK7_CyclinH->RNAPII phosphorylates Transcription_Elongation Transcription Elongation CDK9_CyclinT->Transcription_Elongation promotes CDK9_CyclinT->RNAPII phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Elongation->Apoptosis downregulation of anti-apoptotic proteins (e.g., Mcl-1) RNAPII->Transcription_Elongation

Caption: Seliciclib's inhibition of CDK pathways leading to apoptosis.

Potential Degradation Pathways

Based on the purine structure of Seliciclib, potential degradation pathways in solution could include:

  • Hydrolysis: The ether linkage or the amino substituents on the purine ring could be susceptible to hydrolysis, especially at extreme pH values.

  • Oxidation: The purine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. This could be accelerated by exposure to light or the presence of oxidizing agents.

When analyzing stability samples, chromatograms should be carefully inspected for the appearance of new peaks, which may correspond to degradation products. If significant degradation is observed, further characterization of the degradants using techniques like mass spectrometry (MS) would be warranted.

Conclusion

References

In Vitro Metabolic Profile of Seliciclib Carboxylic Acid-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliciclib (also known as R-roscovitine or CYC202) is a potent cyclin-dependent kinase (CDK) inhibitor that has been investigated for various therapeutic applications, including oncology.[1][2] Understanding the metabolic fate of drug candidates is a critical component of preclinical development. This technical guide provides an in-depth overview of the in vitro metabolic studies of Seliciclib, with a specific focus on a deuterated analog, Seliciclib Carboxylic Acid-d7. While direct studies on the d7 variant are not publicly available, this guide leverages data from studies on Seliciclib and its d9-deuterated analog to provide a comprehensive understanding of its metabolic profile. The use of deuterated analogs in metabolic studies can help in understanding metabolic pathways and can potentially improve the pharmacokinetic properties of a drug.[3][4]

Metabolic Pathways of Seliciclib

In vitro studies using liver microsomes have been instrumental in elucidating the metabolic pathways of Seliciclib. The primary metabolic transformation is the oxidation of the hydroxymethyl group of the amino alcohol substituent at the C2 position of the purine (B94841) ring, leading to the formation of a carboxylic acid derivative.[5] This carboxylic acid is the major metabolite of Seliciclib.[2][5]

Minor metabolic pathways have also been identified, including the formation of C8-oxo-Seliciclib and N9-desisopropyl-Seliciclib.[5] The enzymes primarily responsible for the metabolism of Seliciclib are Cytochrome P450 (CYP) isoforms, with CYP3A4 and CYP2B6 playing significant roles. Phase II metabolism also occurs through conjugation with glucuronic acid by UGT1A3, 1A9, and 2B7.

The use of a deuterated analog, specifically R-roscovitine-d9, in mouse liver microsomes has demonstrated a kinetic isotope effect. The formation of the carboxylic acid metabolite from the d9 analog was decreased by approximately 24% compared to the non-deuterated Seliciclib.[5] This suggests that deuteration at the metabolically labile positions can slow down the rate of metabolism. Consequently, it is highly probable that this compound would exhibit a similar, though potentially quantitatively different, reduction in the rate of its metabolic conversion to the corresponding carboxylic acid. This alteration in metabolism could lead to a modified pharmacokinetic profile in vivo.

dot

Seliciclib_Metabolism Seliciclib_d7 Seliciclib-d7 Carboxylic_Acid_d7 This compound (Major Metabolite) Seliciclib_d7->Carboxylic_Acid_d7 CYP450 (Major Pathway) Oxidation C8_oxo C8-oxo-Seliciclib-d7 (Minor Metabolite) Seliciclib_d7->C8_oxo CYP450 (Minor Pathway) N9_desisopropyl N9-desisopropyl-Seliciclib-d7 (Minor Metabolite) Seliciclib_d7->N9_desisopropyl CYP450 (Minor Pathway) Glucuronide_Conjugate Glucuronide Conjugate Seliciclib_d7->Glucuronide_Conjugate UGTs (Phase II)

Caption: Proposed Metabolic Pathway of Seliciclib-d7.

Quantitative Data from In Vitro Metabolic Studies

The following tables summarize the available quantitative data from in vitro studies on Seliciclib and its deuterated analog. It is important to note that the data for the deuterated compound was obtained from a study using a d9 variant, which is used here as a surrogate for the d7 variant.

Table 1: Metabolic Stability of Seliciclib and R-roscovitine-d9 in Mouse Liver Microsomes

CompoundConcentrationIncubation Time% Parent Drug Metabolized
R-roscovitine (Seliciclib)10 µg/mL (28 µM)60 min86.7%[5]
R-roscovitine-d910 µg/mL (28 µM)60 min~66% (inferred from 24% decrease in metabolite formation)[5]

Table 2: Formation of Metabolites of Seliciclib in Mouse Liver Microsomes

Metabolite% of Parent Drug Loss
Carboxylic Acid Derivative60%[5]
C8-oxo-R-roscovitine4.9%[5]
N9-desisopropyl-R-roscovitine2.6%[5]

Table 3: IC50 Values of Seliciclib for Inhibition of Cell Viability

Cell LineIC50 (µM)
Diffuse Large B-cell Lymphoma (DLBCL)13 - 36[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro metabolic experiments relevant to the study of this compound.

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in phosphate buffer containing HLMs (final protein concentration typically 0.5-1 mg/mL) and the test compound at the desired concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

dot

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Stock Solution (Seliciclib-d7) P2 Prepare Incubation Mixture (HLMs, Buffer, Compound) P1->P2 I1 Pre-incubate at 37°C P2->I1 I2 Initiate Reaction (add NADPH) I1->I2 I3 Sample at Time Points I2->I3 A1 Quench Reaction I3->A1 A2 Centrifuge A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Calculate t½ and CLint A3->A4

Caption: Workflow for Metabolic Stability Assay.
Protocol 2: Cytochrome P450 Inhibition Assay

Objective: To determine the potential of this compound to inhibit major CYP450 enzymes.

Materials:

Procedure:

  • Prepare a range of concentrations of this compound.

  • In separate wells of a microplate, combine HLMs, phosphate buffer, and either this compound, a positive control inhibitor, or vehicle control.

  • Pre-incubate the plates at 37°C.

  • Add the specific CYP probe substrate to each well.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time at 37°C.

  • Terminate the reaction with a suitable quenching solvent.

  • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Signaling Pathways Affected by Seliciclib

Seliciclib exerts its biological effects primarily through the inhibition of cyclin-dependent kinases, which in turn affects key cellular processes such as transcription and apoptosis.

Inhibition of RNA Polymerase II and Downregulation of Mcl-1

A crucial mechanism of action for Seliciclib is the inhibition of CDK7 and CDK9.[7][8] These kinases are responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation of transcription.[7] By inhibiting CDK7 and CDK9, Seliciclib prevents the phosphorylation of RNA polymerase II, leading to a global inhibition of transcription.[7][9]

This transcriptional inhibition has a profound impact on the expression of short-lived proteins that are essential for cell survival. One such protein is Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family.[10][11] The mRNA and protein of Mcl-1 have short half-lives, making its expression highly dependent on continuous transcription.[7] Seliciclib-induced inhibition of transcription leads to a rapid downregulation of Mcl-1 levels, which in turn promotes apoptosis in cancer cells.[10][11]

dot

Seliciclib_Signaling Seliciclib Seliciclib Inhibition Inhibition Seliciclib->Inhibition CDK7_9 CDK7 / CDK9 RNAPII RNA Polymerase II (p-CTD) CDK7_9->RNAPII Phosphorylation Transcription Transcription RNAPII->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits Inhibition->CDK7_9

Caption: Seliciclib's Mechanism of Action on Transcription and Apoptosis.

Conclusion

This technical guide provides a comprehensive overview of the in vitro metabolic profile of Seliciclib, with a focus on its deuterated analog, this compound. The primary metabolic pathway involves the formation of a carboxylic acid derivative, a process that can be attenuated by deuteration. The provided experimental protocols offer a framework for conducting in vitro metabolic studies to further characterize this and other drug candidates. Understanding the metabolic pathways and the mechanism of action of Seliciclib is crucial for its continued development and for designing novel therapeutic strategies. The inhibition of the CDK7/9-RNA Polymerase II-Mcl-1 axis represents a key pathway through which Seliciclib induces apoptosis, highlighting its potential as an anticancer agent. Further studies are warranted to fully elucidate the metabolic profile and pharmacological effects of this compound.

References

In-Depth Technical Guide: Deuterium Labeling Position in Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the deuterium (B1214612) labeling position in Seliciclib Carboxylic Acid-d7, a deuterated metabolite of the cyclin-dependent kinase (CDK) inhibitor, Seliciclib (also known as R-roscovitine or CYC202). This document outlines the rationale for the isotopic labeling, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes relevant biological pathways.

Introduction to Seliciclib and its Metabolism

Seliciclib is a second-generation CDK inhibitor that targets multiple kinases, including CDK2, CDK7, and CDK9, leading to cell cycle arrest and apoptosis in cancer cells[1]. It is under investigation for various malignancies, including non-small cell lung cancer and nasopharyngeal carcinoma[1]. The therapeutic efficacy of Seliciclib is influenced by its metabolic profile. The primary route of metabolism involves the oxidation of the hydroxymethyl group on the amino alcohol substituent at the C2 position of the purine (B94841) core, forming a carboxylic acid metabolite[2]. This rapid metabolism can affect the drug's bioavailability and pharmacokinetic profile[1].

Deuterium labeling at metabolically susceptible positions is a common strategy in drug development to improve pharmacokinetic properties. The replacement of hydrogen with deuterium can slow down the rate of metabolic conversion due to the kinetic isotope effect, leading to increased drug exposure and potentially enhanced therapeutic efficacy.

Deuterium Labeling Position in this compound

While a definitive, publicly available structural diagram explicitly showing the deuterium labeling positions for this compound is not available, based on the known metabolism of Seliciclib, the seven deuterium atoms are inferred to be located on the amino alcohol side chain and the isopropyl group. The chemical formula for this compound is C₁₉H₁₇D₇N₆O₂[3][4].

The most logical positions for the seven deuterium atoms are:

  • Five deuterium atoms on the ethyl group of the original (R)-2-aminobutanol side chain.

  • Two deuterium atoms on the methyl groups of the isopropyl substituent at the N9 position.

This labeling pattern would strategically slow down the primary metabolic oxidation at the hydroxymethyl group and potentially other minor metabolic pathways. A partially deuterated derivative of the parent drug, R-roscovitine-d9, was synthesized to study the inhibition of the formation of the carboxylic acid metabolite[2]. In that study, after 60 minutes of incubation with mouse liver microsomes, the formation of the deuterated carboxylic acid metabolite was decreased by approximately 24% compared to the non-deuterated form[2].

Quantitative Data

The following tables summarize key quantitative data related to Seliciclib and its deuterated forms.

Table 1: Inhibitory Activity of Seliciclib against Cyclin-Dependent Kinases

Kinase TargetIC₅₀ (µM)
CDK2/cyclin E0.1 - 0.7[5][6][7][8]
CDK5/p350.16 - 0.2[5][6][7]
CDK7/cyclin H0.36 - 0.49[6][8]
CDK9/cyclin T0.81[8]
cdc2/cyclin B0.65[5][6][7]

Table 2: Metabolic Profile of R-roscovitine (Seliciclib) in Mouse Liver Microsomes

Compound% Parent Drug Metabolized (60 min)Major Metabolite Formation (% of total loss)Minor Metabolites (% of parent)
R-roscovitine86.7%[2]Carboxylic Acid (60%)[2]C8-oxo (4.9%), N9-desisopropyl (2.6%)[2]
R-roscovitine-d9Not explicitly stated, but remaining levels were 33% higher than R-roscovitine[2]COOH-R-roscovitine-d9 formation decreased by ~24%[2]Enhanced formation of several minor metabolites[2]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of deuterated Seliciclib derivatives, based on established methods for purine and deuterated compound synthesis.

Synthesis of Deuterated Seliciclib Precursor

The synthesis of a deuterated Seliciclib precursor can be adapted from the known synthesis of Roscovitine[9]. A key step involves the use of a deuterated starting material, such as deuterated (R)-2-aminobutanol.

Protocol:

  • Step 1: Synthesis of 6-benzylamino-2-chloro-9-isopropylpurine. This intermediate can be synthesized from 2,6-dichloropurine (B15474) through sequential reactions with benzylamine (B48309) and 2-bromopropane[9].

  • Step 2: Amination with deuterated (R)-2-aminobutanol. The intermediate from Step 1 is reacted with a deuterated version of (R)-2-aminobutanol (e.g., (R)-2-amino-butan-1,1,2,3,3-d5-ol) at an elevated temperature (e.g., 160°C) for several hours[9].

  • Step 3: Purification. The resulting deuterated Seliciclib is purified by recrystallization or column chromatography.

Oxidation to this compound

The deuterated Seliciclib precursor is then oxidized to form the carboxylic acid metabolite.

Protocol:

  • Oxidation Reaction: The deuterated Seliciclib is dissolved in a suitable solvent and treated with an oxidizing agent, such as potassium permanganate (B83412) or a ruthenium-based catalyst, to convert the primary alcohol of the butanol side chain to a carboxylic acid.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using standard techniques like liquid chromatography to yield this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR is used to confirm the absence of protons at the deuterated positions.

  • ²H NMR can be used to directly observe the deuterium signals and confirm their locations.

  • ¹³C NMR can show characteristic shifts and splitting patterns due to the presence of deuterium.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the deuterated compound.

  • Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, which can help confirm the location of the deuterium labels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of Seliciclib and a general workflow for its analysis.

Seliciclib_Signaling_Pathway Seliciclib Seliciclib CDK2 CDK2/Cyclin E Seliciclib->CDK2 inhibition CDK7 CDK7/Cyclin H Seliciclib->CDK7 inhibition CDK9 CDK9/Cyclin T1 (P-TEFb) Seliciclib->CDK9 inhibition Rb Rb CDK2->Rb phosphorylation RNA_Pol_II RNA Polymerase II (CTD) CDK7->RNA_Pol_II phosphorylation CDK9->RNA_Pol_II phosphorylation Transcription Transcription Elongation E2F E2F G1_S_Transition G1/S Phase Transition Rb->G1_S_Transition inhibition pRb pRb pRNA_Pol_II pRNA Polymerase II pRNA_Pol_II->Transcription Mcl1 Mcl-1 mRNA (anti-apoptotic) Transcription->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis inhibition Downregulation Downregulation

Caption: Seliciclib's mechanism of action.

Experimental_Workflow Synthesis Synthesis of Seliciclib-d7 Carboxylic Acid Purification Purification (HPLC) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification Biological_Assay Biological Assays Purification->Biological_Assay NMR NMR Spectroscopy (¹H, ²H, ¹³C) Structure_Verification->NMR MS Mass Spectrometry (HRMS, MS/MS) Structure_Verification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis In_Vitro_Metabolism In Vitro Metabolism (Microsomes) Biological_Assay->In_Vitro_Metabolism Kinase_Inhibition Kinase Inhibition Assays Biological_Assay->Kinase_Inhibition In_Vitro_Metabolism->Data_Analysis Kinase_Inhibition->Data_Analysis

Caption: Workflow for analysis.

References

Commercial Suppliers and Technical Guide for Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Seliciclib Carboxylic Acid-d7, a deuterated internal standard for the primary metabolite of Seliciclib (R-roscovitine, CYC202). Seliciclib is a potent cyclin-dependent kinase (CDK) inhibitor investigated for various therapeutic applications. This document outlines the commercial suppliers, product specifications, relevant experimental protocols, and the underlying signaling pathways of the parent compound, Seliciclib.

Commercial Suppliers

Several specialized chemical suppliers offer this compound for research purposes. When sourcing this compound, it is crucial to obtain a batch-specific Certificate of Analysis (CoA) to ensure the quality and integrity of the material for your experiments.

SupplierWebsiteCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedChemExpress --INVALID-LINK--849108-26-5C₁₉H₁₇D₇N₆O₂375.48
Clearsynth --INVALID-LINK--849108-26-5C₁₉H₁₇D₇N₆O₂375.48
BDG Synthesis --INVALID-LINK--849108-26-5C₁₉H₁₇D₇N₆O₂375.476
Cerilliant (from MilliporeSigma) --INVALID-LINK--849108-26-5C₁₉H₁₇D₇N₆O₂375.47

Technical Specifications

The quality of a deuterated internal standard is paramount for accurate and reproducible bioanalytical results. The following table summarizes typical quality control specifications for this compound. Researchers should always refer to the supplier-provided CoA for lot-specific data.

ParameterTypical SpecificationAnalytical MethodPurpose
Chemical Purity ≥98%HPLC-UVEnsures that the measured response is from the compound of interest and not from impurities.
Isotopic Purity (Deuterium Enrichment) ≥95%Mass SpectrometryConfirms the degree of deuterium (B1214612) incorporation and minimizes isotopic interference with the analyte.
Identity Confirmation Conforms to structure¹H-NMR, Mass SpectrometryVerifies the chemical structure of the compound.
Residual Solvents To be specified in CoAGC-MSQuantifies any remaining solvents from the synthesis process.
Water Content To be specified in CoAKarl Fischer TitrationDetermines the amount of water present, which can affect stability and accurate weighing.

Experimental Protocols

This compound is primarily used as an internal standard in pharmacokinetic and drug metabolism studies for the quantification of Seliciclib Carboxylic Acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Seliciclib Carboxylic Acid in Plasma using LC-MS/MS

This protocol provides a general framework for the analysis. Specific parameters should be optimized for the instrumentation used.

3.1.1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples (study samples, calibration standards, and quality controls) on ice.

  • In a microcentrifuge tube, aliquot 100 µL of plasma.

  • Add 20 µL of a working solution of this compound in methanol (B129727) (concentration to be optimized based on instrument response).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by direct infusion of Seliciclib Carboxylic Acid and this compound.

Signaling Pathways and Visualizations

Seliciclib, the parent compound of the measured metabolite, exerts its therapeutic effects by inhibiting several cyclin-dependent kinases (CDKs), primarily CDK2, CDK7, and CDK9. This inhibition disrupts the cell cycle and transcription, leading to apoptosis in cancer cells.[1][2]

Seliciclib Mechanism of Action

Seliciclib_Mechanism_of_Action cluster_cdk Cyclin-Dependent Kinases cluster_effects Cellular Effects Seliciclib Seliciclib CDK2_CyclinE CDK2/Cyclin E Seliciclib->CDK2_CyclinE Inhibits CDK7_CyclinH CDK7/Cyclin H Seliciclib->CDK7_CyclinH Inhibits CDK9_CyclinT CDK9/Cyclin T Seliciclib->CDK9_CyclinT Inhibits CellCycleArrest G1/S Phase Cell Cycle Arrest CDK2_CyclinE->CellCycleArrest Blocks Rb Phosphorylation TranscriptionInhibition Inhibition of Transcription CDK7_CyclinH->TranscriptionInhibition Inhibits RNA Polymerase II Phosphorylation CDK9_CyclinT->TranscriptionInhibition Inhibits RNA Polymerase II Phosphorylation Apoptosis Apoptosis CellCycleArrest->Apoptosis TranscriptionInhibition->Apoptosis Downregulation of anti-apoptotic proteins (e.g., Mcl-1)

Seliciclib's inhibition of CDKs and downstream effects.
Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_invivo In-Vivo Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis Dosing Drug Administration (Seliciclib) Sampling Time-course Blood Sampling Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Spiking Spike Plasma with This compound (IS) Plasma->Spiking Extraction Protein Precipitation & Sample Cleanup Spiking->Extraction LCMS LC-MS/MS Analysis (Quantification) Extraction->LCMS Concentration Calculate Analyte Concentration vs. Time LCMS->Concentration PK_Params Determine Pharmacokinetic Parameters (AUC, Cmax, Tmax) Concentration->PK_Params

Workflow for a pharmacokinetic study using a deuterated internal standard.
Logical Flow of Bioanalytical Quantification

Bioanalytical_Flow cluster_processing Sample Processing cluster_detection MS/MS Detection cluster_quantification Quantification Analyte Analyte (Seliciclib Carboxylic Acid) Extraction Extraction from Plasma Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Ionization LC Separation & ESI Ionization Extraction->Ionization MRM_Analyte MRM Transition (Analyte) Ionization->MRM_Analyte MRM_IS MRM Transition (IS) Ionization->MRM_IS PeakArea Peak Area Ratio (Analyte / IS) MRM_Analyte->PeakArea MRM_IS->PeakArea Calibration Concentration from Calibration Curve PeakArea->Calibration

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Seliciclib Carboxylic Acid-d7 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Seliciclib Carboxylic Acid-d7 in human plasma. Seliciclib (also known as R-roscovitine or CYC202) is a cyclin-dependent kinase (CDK) inhibitor investigated for various therapeutic applications, including oncology.[1][2] It is rapidly metabolized to a carboxylated derivative, which represents a major analytical target for pharmacokinetic studies.[1][3] This method utilizes this compound as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation, making it suitable for high-throughput bioanalysis.

Introduction

Seliciclib is a second-generation CDK inhibitor that selectively targets multiple CDKs, including CDK2, CDK7, and CDK9.[2] By inhibiting these kinases, Seliciclib disrupts the cell cycle, leading to apoptosis in cancer cells.[1][4] Understanding the pharmacokinetic profile of Seliciclib is crucial for its clinical development. A major metabolic pathway of Seliciclib involves the formation of a carboxylic acid metabolite.[1][3] Therefore, a reliable method for the quantification of this metabolite is essential. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing.[5] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma, which can be adapted for the quantification of the non-labeled active metabolite.

Signaling Pathway of Seliciclib

Seliciclib_Signaling_Pathway cluster_CDKs Cyclin-Dependent Kinases Seliciclib Seliciclib (R-roscovitine) CDK2 CDK2/Cyclin E Seliciclib->CDK2 CDK7 CDK7/Cyclin H Seliciclib->CDK7 CDK9 CDK9/Cyclin T Seliciclib->CDK9 p53 p53 Activation CDK2->p53 inhibits Rb phosphorylation RNA_Pol_II RNA Polymerase II Transcription Inhibition CDK7->RNA_Pol_II inhibits activation CDK9->RNA_Pol_II inhibits elongation Apoptosis Apoptosis p53->Apoptosis Mcl1 Mcl-1 Down-regulation RNA_Pol_II->Mcl1 Mcl1->Apoptosis inhibits

Figure 1: Simplified signaling pathway of Seliciclib.

Experimental Protocols

Materials and Reagents
  • Seliciclib Carboxylic Acid and this compound (Reference Standards)

  • LC-MS/MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm or equivalent

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Seliciclib Carboxylic Acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the Seliciclib Carboxylic Acid stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) working solutions.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation Workflow

Sample_Preparation_Workflow start Start: Human Plasma Sample aliquot Aliquot 50 µL of Plasma start->aliquot add_is Add 10 µL of Internal Standard (this compound, 100 ng/mL) aliquot->add_is add_protein_precip Add 200 µL of Acetonitrile (with 0.1% Formic Acid) add_is->add_protein_precip vortex Vortex for 1 minute add_protein_precip->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes vortex->centrifuge transfer_supernatant Transfer 100 µL of Supernatant to a new vial centrifuge->transfer_supernatant dilute Add 100 µL of Water (with 0.1% Formic Acid) transfer_supernatant->dilute inject Inject 5 µL into LC-MS/MS dilute->inject

Figure 2: Plasma sample preparation workflow.
LC-MS/MS Analysis Workflow

LC_MS_MS_Workflow lc Liquid Chromatography (Gradient Elution) esi Electrospray Ionization (ESI) Positive Mode lc->esi ms1 Quadrupole 1 (Q1) Precursor Ion Selection esi->ms1 cid Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) ms1->cid ms2 Quadrupole 3 (Q3) Product Ion Selection cid->ms2 detector Detector ms2->detector

Figure 3: LC-MS/MS analysis workflow.
LC Method

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
MS Method
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
MRM Transitions See Table 1

Table 1: MRM Transitions and Compound Parameters

CompoundQ1 (m/z)Q3 (m/z)DP (V)CE (eV)CXP (V)
Seliciclib Carboxylic Acid386.2252.1803512
This compound393.2259.1853512

DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. These values should be optimized for the specific instrument used.

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 1 to 2000 ng/mL for Seliciclib Carboxylic Acid in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.

Table 2: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)r² (mean ± SD)
Seliciclib Carboxylic Acid1 - 20000.997 ± 0.002
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, mid, and high. The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ18.511.2-5.3-8.1
Low QC36.28.92.14.5
Mid QC1504.16.5-1.8-3.2
High QC15003.55.83.41.9
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in neat solution. The recovery was determined by comparing the peak area of pre-extraction spiked samples to post-extraction spiked samples. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects.

Table 4: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low QC398.592.1
High QC1500101.294.5

Conclusion

This application note details a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method ideal for supporting pharmacokinetic and toxicokinetic studies in the development of Seliciclib. The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the results.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Seliciclib and its Carboxylic Acid Metabolite Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliciclib (also known as R-roscovitine or CYC202) is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), targeting CDK2, CDK7, and CDK9.[1][2] Its mechanism of action involves the suppression of transcription, leading to the downregulation of anti-apoptotic proteins like Mcl-1, which ultimately induces apoptosis in cancer cells.[3][4] The robust clinical development of Seliciclib necessitates a thorough understanding of its pharmacokinetic profile.

Seliciclib is rapidly metabolized in the body to a major, inactive carboxylic acid metabolite.[5] Accurate quantification of both the parent drug and its primary metabolite in biological matrices is crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a detailed protocol for the simultaneous quantification of Seliciclib and its carboxylic acid metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs deuterated internal standards, Seliciclib-d9 and Seliciclib Carboxylic Acid-d7, to ensure the highest level of accuracy and precision, which is the gold standard in bioanalytical testing.

The Critical Role of Deuterated Internal Standards

In quantitative bioanalysis, an internal standard (IS) is essential to correct for variability during sample processing and analysis. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the gold standard.[5] A deuterated IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same extraction efficiency and ionization response in the mass spectrometer. This near-identical behavior allows for precise compensation for any sample loss or matrix effects, leading to superior accuracy and precision compared to using structurally similar, non-isotopically labeled internal standards.

Signaling Pathway of Seliciclib

Seliciclib_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription Regulation Seliciclib Seliciclib (R-roscovitine) CDK2_CyclinE CDK2 / Cyclin E Seliciclib->CDK2_CyclinE Inhibits CDK7_CyclinH CDK7 / Cyclin H Seliciclib->CDK7_CyclinH Inhibits CDK9_CyclinT CDK9 / Cyclin T Seliciclib->CDK9_CyclinT Inhibits pRb pRb Phosphorylation Seliciclib->pRb RNAPII RNA Polymerase II (CTD Phosphorylation) Seliciclib->RNAPII CDK2_CyclinE->pRb Promotes CDK7_CyclinH->RNAPII Promotes CDK9_CyclinT->RNAPII Promotes E2F E2F Release pRb->E2F CellCycle Cell Cycle Progression (G1/S Transition) E2F->CellCycle Transcription Transcription Initiation & Elongation RNAPII->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits Mcl1_Protein->Apoptosis

Caption: Mechanism of action of Seliciclib.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of Seliciclib, Seliciclib Carboxylic Acid, Seliciclib-d9, and this compound in methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Seliciclib and Seliciclib Carboxylic Acid stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution:

    • Prepare a combined working solution of Seliciclib-d9 (500 ng/mL) and this compound (500 ng/mL) in methanol.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards:

    • Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for Seliciclib and its carboxylic acid metabolite (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC

      • Medium QC

      • High QC

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.

  • Add 150 µL of the IS working solution (containing Seliciclib-d9 and this compound in methanol) to each well.

  • Vortex the plate for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.

Table 2: Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions (m/z) See Table 3

Table 3: MRM Transitions for Analytes and Internal Standards

CompoundPrecursor Ion (Q1)Product Ion (Q3)
Seliciclib[Value based on structure][Value based on structure]
Seliciclib-d9[Value + 9][Value based on structure]
Seliciclib Carboxylic Acid[Value based on structure][Value based on structure]
This compound[Value + 7][Value based on structure]

(Note: Exact m/z values need to be determined experimentally based on the chemical structures of the compounds.)

Bioanalytical Method Validation

The developed method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Linearity

The calibration curve should be linear over the specified concentration range, with a correlation coefficient (r²) of ≥ 0.99.

Table 4: Representative Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.061
100.123
500.615
1001.230
5006.152
100012.310
Precision and Accuracy

Intra- and inter-day precision and accuracy should be within ±15% (±20% for LLOQ).

Table 5: Representative Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 18.55.210.17.8
Low 36.2-2.57.5-1.9
Medium 804.11.85.32.4
High 8003.5-0.94.8-1.2
Matrix Effect and Recovery

Matrix effects should be minimal and consistent across different lots of plasma. Recovery of the analytes and internal standards should be consistent and reproducible.

Stability

The stability of Seliciclib and its carboxylic acid metabolite should be evaluated in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Experimental Workflow Diagram

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection (Patient/Animal) Spiking Spike with IS (Seliciclib-d9 & this compound) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Methanol) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Calibration Curve Generation) LC_MS_Analysis->Data_Processing Quantification Quantification of Seliciclib & Metabolite Data_Processing->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Bioanalytical workflow for pharmacokinetic sample analysis.

Conclusion

This application note provides a comprehensive and robust protocol for the simultaneous quantification of Seliciclib and its major carboxylic acid metabolite in human plasma. The use of deuterated internal standards, Seliciclib-d9 and this compound, is critical for achieving the high accuracy and precision required for pharmacokinetic studies in a regulatory environment. The detailed methodologies and validation parameters outlined here serve as a valuable resource for researchers and scientists in the field of drug development, enabling reliable characterization of the pharmacokinetic profile of Seliciclib.

References

Application Notes and Protocols for Seliciclib Analysis Using Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliciclib (also known as R-roscovitine or CYC202) is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, CDK7, and CDK9.[1][2] Its mechanism of action involves the disruption of the cell cycle and the induction of apoptosis in cancer cells, making it a compound of significant interest in oncology research.[1][2] Accurate quantification of Seliciclib and its major metabolite, Seliciclib Carboxylic Acid, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

The use of a stable isotope-labeled internal standard is paramount for achieving the highest accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[3] Seliciclib Carboxylic Acid-d7 serves as an ideal internal standard for the analysis of Seliciclib and its carboxylic acid metabolite. Its chemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in extraction recovery.[3]

These application notes provide detailed protocols for the sample preparation of Seliciclib from human plasma using three common extraction techniques: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE), with this compound as the internal standard.

Signaling Pathway of Seliciclib-Induced Apoptosis

Seliciclib exerts its anti-cancer effects primarily through the inhibition of transcriptional CDKs, namely CDK7 and CDK9.[1][2] This inhibition leads to the dephosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the initiation and elongation of transcription.[1] The subsequent inhibition of transcription disproportionately affects proteins with short half-lives, such as the anti-apoptotic protein Mcl-1.[1][2][4] The downregulation of Mcl-1 shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.[1][2][4]

Seliciclib_Pathway Seliciclib Seliciclib CDK7_9 CDK7 / CDK9 Seliciclib->CDK7_9 Inhibits RNAPII_dephospho RNA Polymerase II (Dephosphorylated) RNAPII RNA Polymerase II (Phosphorylated) CDK7_9->RNAPII Phosphorylates Transcription Gene Transcription RNAPII->Transcription RNAPII_dephospho->Transcription Inhibited Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Translation Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits

Seliciclib's Mechanism of Action

Experimental Protocols

The following are detailed protocols for the extraction of Seliciclib from human plasma. For optimal results, all procedures should be performed in a controlled laboratory environment by trained personnel.

General Reagents and Materials
  • Seliciclib reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode C8/cation exchange)

  • SPE manifold

  • Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether - MTBE)

  • Nitrogen evaporator

Internal Standard Spiking Solution Preparation

Prepare a stock solution of this compound in methanol. From this stock, prepare a working spiking solution at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water. This working solution will be added to the plasma samples at the beginning of each extraction procedure.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput screening.

Workflow Diagram:

PPT_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is add_acn Add cold Acetonitrile (3:1 v/v) with 0.1% Formic Acid add_is->add_acn vortex Vortex Mix (1 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Protein Precipitation Workflow

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[5][6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by removing more matrix components, which can reduce ion suppression or enhancement in the MS source.

Workflow Diagram:

SPE_Workflow start Start: Plasma Sample add_is Add Internal Standard & Dilute (1:1 with 4% H3PO4) start->add_is load Load Sample add_is->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash1 Wash 1: 0.1% Formic Acid in Water load->wash1 wash2 Wash 2: 5% Acetonitrile in Water wash1->wash2 elute Elute: 5% NH4OH in Acetonitrile wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Solid-Phase Extraction Workflow

Procedure:

  • Pre-treat the plasma sample: To 200 µL of human plasma, add 20 µL of the 100 ng/mL internal standard working solution. Dilute the sample with 200 µL of 4% phosphoric acid in water.

  • Condition the SPE cartridge (e.g., mixed-mode C8/cation exchange, 30 mg): Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in deionized water.

  • Wash the cartridge with 1 mL of 5% acetonitrile in deionized water.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute Seliciclib and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic sample clean-up technique that separates analytes based on their partitioning between two immiscible liquid phases.

Workflow Diagram:

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_buffer Add Ammonium Acetate (B1210297) Buffer (pH 9) add_is->add_buffer add_mtbe Add Methyl Tert-Butyl Ether (MTBE) add_buffer->add_mtbe vortex Vortex Mix (5 min) add_mtbe->vortex centrifuge Centrifuge (4000 x g, 5 min) vortex->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Liquid-Liquid Extraction Workflow

Procedure:

  • To 100 µL of human plasma in a suitable tube, add 10 µL of the 100 ng/mL internal standard working solution.

  • Add 100 µL of 100 mM ammonium acetate buffer (pH 9.0) to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Quantitative Data Summary

The following tables present representative quantitative data for the analysis of Seliciclib using the described sample preparation methods with LC-MS/MS. This data is for illustrative purposes and actual results may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).

Table 1: Method Validation Parameters

ParameterProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid ExtractionAcceptance Criteria
Linearity Range (ng/mL) 1 - 10000.5 - 5001 - 1000r² ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 10.51S/N ≥ 10
Intra-day Precision (%CV) < 10%< 8%< 9%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 10%< 11%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -8% to +10%-5% to +7%-10% to +9%± 15% (± 20% at LLOQ)

Table 2: Extraction Recovery and Matrix Effect

ParameterProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Extraction Recovery (%) 85 - 9590 - 10280 - 92
Matrix Effect (%) 88 - 11095 - 10590 - 108
IS-Normalized Matrix Factor (%CV) < 5%< 3%< 4%

Conclusion

The choice of sample preparation method for the analysis of Seliciclib depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis. Solid-phase extraction provides the cleanest extracts, minimizing matrix effects and achieving the lowest limits of quantification. Liquid-liquid extraction serves as a robust alternative with good recovery and clean-up. The use of this compound as an internal standard is critical in all methods to ensure the generation of accurate and reliable quantitative data for pharmacokinetic and other drug development studies. Each method should be fully validated in the laboratory to ensure it meets the required performance characteristics for the intended application.

References

Application Notes and Protocols: Use of Seliciclib Carboxylic Acid-d7 in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliciclib (also known as R-roscovitine or CYC202) is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1][2][3][4] Its mechanism of action involves the disruption of the cell cycle and the induction of apoptosis, making it a subject of interest in oncology research.[4][5] Understanding the metabolic fate of Seliciclib is crucial for its development as a therapeutic agent. The primary metabolic pathway of Seliciclib involves the oxidation of its hydroxymethyl group to form a carboxylic acid metabolite, which is the major metabolite found in plasma and urine.[5][6]

Seliciclib Carboxylic Acid-d7 is the deuterium-labeled analog of this major metabolite. Deuterated compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[7][8] They serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to their similar physicochemical properties to the analyte but distinct mass.[9][10] This application note provides detailed protocols and data for the use of this compound in drug metabolism research.

Mechanism of Action of Seliciclib

Seliciclib exerts its anti-cancer effects by inhibiting key CDKs involved in cell cycle progression and transcription.[4][11] Inhibition of CDK2 leads to cell cycle arrest, while inhibition of CDK7 and CDK9 affects transcription, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and cell cycle regulators like Cyclin D1.[1][4]

Seliciclib_Pathway cluster_cdk Cyclin-Dependent Kinases cluster_effects Cellular Effects cluster_downregulation Downregulation of Key Proteins Seliciclib Seliciclib CDK2 CDK2/ Cyclin E Seliciclib->CDK2 inhibits CDK7 CDK7/ Cyclin H Seliciclib->CDK7 inhibits CDK9 CDK9/ Cyclin T1 Seliciclib->CDK9 inhibits CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest TranscriptionInhibition Transcription Inhibition CDK7->TranscriptionInhibition CDK9->TranscriptionInhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis Mcl1 Mcl-1 TranscriptionInhibition->Mcl1 leads to downregulation of CyclinD1 Cyclin D1 TranscriptionInhibition->CyclinD1 leads to downregulation of Mcl1->Apoptosis

Caption: Seliciclib's mechanism of action via CDK inhibition.

Metabolic Pathway of Seliciclib

The metabolism of Seliciclib has been studied in vitro and in vivo. The predominant metabolic transformation is the oxidation of the hydroxymethyl group of the amino alcohol substituent to a carboxylic acid.[6] Minor pathways include C8-oxidation and N9-deisopropylation.[6]

Metabolite Percentage of Metabolized Parent Drug (in vitro) Key Enzymes
Carboxylic Acid Metabolite~60%Alcohol Dehydrogenase, Aldehyde Dehydrogenase
C8-oxo-Roscovitine~4.9%Cytochrome P450
N9-desisopropyl-Roscovitine~2.6%Cytochrome P450
Table 1: Major and minor metabolites of Seliciclib observed after incubation with mouse liver microsomes.[6]

In vivo studies in mice have shown that the carboxylic acid metabolite has a significantly higher area under the curve (AUC) compared to the parent drug, indicating that it is the major circulating species.[6]

Compound AUC (µmol/L/h)
R-roscovitine (Seliciclib)38
COOH-R-roscovitine174
Table 2: In vivo exposure of Seliciclib and its carboxylic acid metabolite in mice.[6]

The use of a deuterated analog of the parent drug, R-roscovitine-d9, demonstrated a kinetic isotope effect, where the formation of the carboxylic acid metabolite was reduced by approximately 24% in mouse liver microsomes.[6] This highlights the utility of stable isotope-labeled compounds in elucidating metabolic pathways.

Application: Quantitative Analysis of Seliciclib Carboxylic Acid in Biological Matrices

This compound is an ideal internal standard for the quantification of the major metabolite of Seliciclib in biological samples such as plasma, urine, and tissue homogenates. The following is a representative protocol for the analysis of Seliciclib Carboxylic Acid using LC-MS/MS.

Experimental Workflow

Workflow SampleCollection 1. Biological Sample Collection (Plasma, Urine, etc.) Spiking 2. Spiking with This compound (Internal Standard) SampleCollection->Spiking Extraction 3. Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spiking->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS Quantification 5. Data Processing and Quantification LCMS->Quantification

Caption: Workflow for quantitative bioanalysis.
Protocol: LC-MS/MS Quantification of Seliciclib Carboxylic Acid

1. Preparation of Standards and Quality Controls (QCs)

  • Prepare a stock solution of Seliciclib Carboxylic Acid and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of Seliciclib Carboxylic Acid.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile (B52724) containing the internal standard (this compound) at a fixed concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Representative)

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Seliciclib Carboxylic Acid: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Representative Assay Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS assay for the quantification of Seliciclib Carboxylic Acid using this compound as an internal standard.

Parameter Acceptance Criteria Representative Value
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 101 ng/mL
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5% to +8%
Matrix EffectCV of IS-normalized matrix factor ≤ 15%< 7%
RecoveryConsistent and reproducible> 85%
Table 3: Typical performance characteristics of a bioanalytical method using a deuterated internal standard.

Conclusion

This compound is an essential tool for the accurate and precise quantification of the major metabolite of Seliciclib in biological matrices. Its use as an internal standard in LC-MS/MS assays helps to mitigate variability arising from sample preparation and matrix effects, thereby ensuring high-quality data in drug metabolism and pharmacokinetic studies. The protocols and data presented here provide a framework for researchers to develop and validate robust bioanalytical methods for Seliciclib and its metabolites.

References

Application Notes and Protocols for the Clinical Bioanalysis of Seliciclib and its Carboxylic Acid Metabolite using Seliciclib Carboxylic Acid-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative bioanalysis of Seliciclib (also known as Roscovitine (B1683857) or CYC202) and its primary metabolite, Seliciclib Carboxylic Acid, in human plasma. The method employs a stable isotope-labeled internal standard, Seliciclib Carboxylic Acid-d7, for accurate and precise quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for clinical research and therapeutic drug monitoring to support pharmacokinetic and pharmacodynamic studies of Seliciclib.

Introduction

Seliciclib is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK7, and CDK9.[1] Its mechanism of action involves the disruption of the cell cycle and transcription, leading to apoptosis in cancer cells.[1] In humans, Seliciclib is extensively metabolized, with the major metabolic pathway being the oxidation of the hydroxymethyl group to a carboxylic acid derivative (Seliciclib Carboxylic Acid).[2][3] This metabolite is the principal component excreted in urine.[2]

Accurate quantification of both the parent drug and its major metabolite is crucial for understanding the complete pharmacokinetic profile of Seliciclib. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in LC-MS/MS bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.

This document outlines a complete bioanalytical method, from sample preparation to data analysis, and provides the necessary protocols for validation in accordance with regulatory guidelines.

Signaling Pathway of Seliciclib

Seliciclib exerts its therapeutic effects by inhibiting key cyclin-dependent kinases involved in cell cycle progression and transcription. A simplified representation of the targeted signaling pathway is provided below.

Figure 1: Simplified signaling pathway of Seliciclib's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Seliciclib (Roscovitine) reference standard (≥98% purity)

    • Seliciclib Carboxylic Acid reference standard (≥98% purity)

    • This compound (Internal Standard, IS) (≥98% purity, isotopic purity ≥99%)

  • Solvents and Chemicals:

Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Seliciclib, Seliciclib Carboxylic Acid, and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions:

    • Prepare intermediate and working standard solutions of Seliciclib and Seliciclib Carboxylic Acid by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile/water.

Sample Preparation: Protein Precipitation

This protocol is designed for the simultaneous extraction of Seliciclib and Seliciclib Carboxylic Acid from human plasma.

Sample_Prep_Workflow Start Start: Human Plasma Sample Aliquot 1. Aliquot 100 µL of plasma Start->Aliquot Add_IS 2. Add 25 µL of IS working solution (100 ng/mL this compound) Aliquot->Add_IS Vortex1 3. Vortex mix for 10 seconds Add_IS->Vortex1 Precipitate 4. Add 400 µL of cold acetonitrile containing 0.1% formic acid Vortex1->Precipitate Vortex2 5. Vortex mix vigorously for 1 minute Precipitate->Vortex2 Centrifuge 6. Centrifuge at 14,000 x g for 10 min at 4°C Vortex2->Centrifuge Supernatant 7. Transfer supernatant to a clean tube Centrifuge->Supernatant Evaporate 8. Evaporate to dryness under nitrogen (optional, for increased sensitivity) Supernatant->Evaporate Reconstitute 9. Reconstitute in 100 µL of mobile phase A Evaporate->Reconstitute Inject 10. Inject 5 µL into LC-MS/MS system Reconstitute->Inject End End: Analysis Inject->End

Figure 2: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UPLC or HPLC system capable of binary gradient elution
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
GS1 / GS2 50 psi / 50 psi

Table 3: Predicted MRM Transitions

Note: These are predicted transitions based on molecular structure and fragmentation patterns of similar compounds. Optimal transitions and collision energies should be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Seliciclib 355.2225.150
355.299.150
Seliciclib Carboxylic Acid 369.2325.150
369.2225.150
This compound (IS) 376.2332.150
376.2225.150

Bioanalytical Method Validation

The method should be validated according to the latest FDA and/or ICH M10 guidelines for bioanalytical method validation.[4][5] Key validation parameters are summarized below.

Validation_Workflow Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Calibration Curve (Linearity, Range) Start->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Start->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Start->Recovery_Matrix LLOQ Lower Limit of Quantification (LLOQ) Start->LLOQ Stability Stability (Freeze-thaw, Bench-top, Long-term, Stock) Start->Stability Dilution Dilution Integrity Start->Dilution End Validated Method Selectivity->End Linearity->End Accuracy_Precision->End Recovery_Matrix->End LLOQ->End Stability->End Dilution->End

Figure 3: Key parameters for bioanalytical method validation.
Calibration Curve and Linearity

  • Prepare calibration standards in blank human plasma at a minimum of six non-zero concentrations.

  • The calibration range should bracket the expected clinical concentrations. A suggested range is 1 - 1000 ng/mL for both Seliciclib and Seliciclib Carboxylic Acid.

  • The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

  • Intra-day (within-run) accuracy and precision are determined by analyzing at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) accuracy and precision are determined by analyzing the QC samples on at least three different days.

  • Acceptance criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Table 4: Example Acceptance Criteria for Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Accuracy (% Bias)Inter-day Precision (%CV)
LLOQ1.0± 20%≤ 20%± 20%≤ 20%
Low3.0± 15%≤ 15%± 15%≤ 15%
Medium100± 15%≤ 15%± 15%≤ 15%
High800± 15%≤ 15%± 15%≤ 15%
Matrix Effect and Recovery
  • Matrix Effect: Evaluated by comparing the peak response of an analyte spiked into extracted blank plasma with the peak response of the analyte in a neat solution at the same concentration.

  • Recovery: Determined by comparing the peak response of an analyte extracted from plasma with the peak response of the analyte spiked into the extracted blank plasma matrix post-extraction.

  • These should be assessed at low and high QC concentrations in at least six different lots of human plasma.

Stability

The stability of Seliciclib and its carboxylic acid metabolite in human plasma must be evaluated under various conditions to ensure the integrity of clinical samples.

  • Freeze-Thaw Stability: At least three freeze-thaw cycles.

  • Bench-Top Stability: At room temperature for a duration that mimics sample handling time.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected sample storage time.

  • Autosampler Stability: In the processed sample extract under the conditions of the autosampler.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of Seliciclib and its major metabolite, Seliciclib Carboxylic Acid, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated clinical bioanalysis. Adherence to the detailed protocols and validation guidelines will generate high-quality data to support the clinical development of Seliciclib.

References

Troubleshooting & Optimization

Matrix effects in Seliciclib analysis with Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding matrix effects in the bioanalysis of Seliciclib, with a specific focus on the use of Seliciclib Carboxylic Acid-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Seliciclib?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Seliciclib, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][4] In complex biological samples, endogenous materials like phospholipids, salts, and proteins are common sources of matrix effects.[1][4]

Q2: What is the role of an internal standard (IS) in LC-MS/MS analysis?

A2: An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality control samples.[5] Its purpose is to compensate for variations during sample preparation and analysis, including analyte loss and fluctuations in the mass spectrometer's signal.[5] By using the ratio of the analyte's response to the IS's response for quantification, the reliability and reproducibility of the results are significantly improved.[5]

Q3: Why is a stable isotope-labeled (SIL) internal standard, like this compound, recommended for the analysis of Seliciclib?

A3: A stable isotope-labeled internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis.[5][6] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement.[5][6] This co-elution ensures that the matrix effects on the analyte are mirrored by the SIL-IS, allowing for accurate correction and more reliable quantification.[7] this compound, being a deuterated form of a Seliciclib metabolite, is expected to behave similarly to Seliciclib during sample processing and analysis.

Q4: Can I still experience issues with matrix effects even when using a SIL-IS?

A4: While a SIL-IS can correct for a significant portion of variability, issues can still arise.[1] Severe or highly variable matrix effects between different sample lots can sometimes lead to differential ion suppression between the analyte and the IS, especially if their chromatographic separation is not perfectly identical.[1] Furthermore, if the concentration of the interfering substances is extremely high, it can suppress the signal of both the analyte and the IS to a point where sensitivity is compromised.

Troubleshooting Guide

Issue 1: I am observing low signal intensity for both Seliciclib and this compound in my biological samples compared to my standards in a clean solvent.

  • Possible Cause: Significant ion suppression is likely occurring due to co-eluting matrix components.[1] This is a strong indication that the sample cleanup procedure is insufficient to remove interfering substances from the matrix.[1][8]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Consider more rigorous sample preparation techniques to remove matrix interferences.[8][9]

      • If using protein precipitation, explore liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[1]

      • Optimize the washing steps in your current extraction protocol to better remove interfering compounds.

    • Modify Chromatographic Conditions: Adjust the HPLC/UHPLC gradient to achieve better separation of Seliciclib and its IS from the matrix components causing suppression.[2]

    • Dilute the Sample: If the Seliciclib concentration is high enough, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.

Issue 2: The peak area ratio of Seliciclib to this compound is inconsistent across my quality control (QC) samples.

  • Possible Cause: This suggests that the matrix effect is variable and not being consistently compensated for by the internal standard.[1] This can happen if the composition of the biological matrix differs significantly between individual QC samples or if there is slight chromatographic separation between Seliciclib and its IS, causing them to be affected differently by narrow regions of ion suppression.[1]

  • Troubleshooting Steps:

    • Evaluate Matrix Effect Variability: Perform a post-extraction addition experiment with multiple sources of the biological matrix to assess the variability of the matrix effect.

    • Optimize Chromatography: Ensure that the chromatographic peaks for Seliciclib and this compound are sharp, symmetrical, and have the same retention time. Fine-tuning the mobile phase composition and gradient can help achieve better co-elution.

    • Check for Contamination: Investigate potential sources of contamination in the analytical workflow, such as contaminated solvents, vials, or autosampler carryover.

Experimental Protocols

Protocol: Assessment of Matrix Effects using Post-Extraction Addition

This experiment is designed to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Seliciclib and this compound at low, medium, and high concentrations in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract at least six different blank matrix lots. After the final extraction step (e.g., evaporation), reconstitute the extracts with the standard solutions from Set A.

    • Set C (Matrix-Matched Standards): Spike the blank matrix with Seliciclib and this compound at the same concentrations as Set A before starting the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • A value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.

Data Presentation

Table 1: Example Matrix Effect Evaluation for Seliciclib

Matrix LotAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte/IS Ratio (Set B)IS-Normalized Matrix Factor
185,00095,0000.8950.94
282,50093,0000.8870.93
391,000102,0000.8920.94
479,00089,0000.8880.93
588,00099,0000.8890.93
684,50096,0000.8800.92
Mean 0.93
%CV 0.8%

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound sample->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection hplc Chromatographic Separation injection->hplc ms Mass Spectrometry Detection hplc->ms data_processing Data Processing (Analyte/IS Ratio) ms->data_processing

Caption: Experimental workflow for the bioanalysis of Seliciclib.

troubleshooting_matrix_effects start Inconsistent or Poor Results check_signal Low Signal for Analyte & IS? start->check_signal check_ratio Inconsistent Analyte/IS Ratio? check_signal->check_ratio No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_signal->improve_cleanup Yes optimize_chrom Optimize Chromatography for Co-elution check_ratio->optimize_chrom Yes modify_chrom Modify Chromatography (Gradient, Column) improve_cleanup->modify_chrom dilute_sample Dilute Sample modify_chrom->dilute_sample end_cleanup Re-evaluate dilute_sample->end_cleanup eval_matrix_var Evaluate Matrix Lot Variability optimize_chrom->eval_matrix_var end_ratio Re-evaluate eval_matrix_var->end_ratio

References

Technical Support Center: Isotopic Exchange of Deuterium in Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Seliciclib Carboxylic Acid-d7. It provides troubleshooting guidance and answers to frequently asked questions regarding potential isotopic exchange of deuterium (B1214612) atoms during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents), or vice-versa.[1] For this compound, this is a concern because the loss of deuterium atoms, a phenomenon known as "back-exchange," can compromise the accuracy of quantitative analyses that rely on the deuterated standard.[2] This can lead to inaccurate pharmacokinetic and metabolic studies.

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

A2: The deuterium atoms in this compound have varying degrees of susceptibility to exchange. The deuterium on the carboxylic acid group (-COOD) is highly labile and will rapidly exchange in the presence of protic solvents like water or methanol (B129727).[3] Deuterium atoms on the aromatic rings are generally more stable but can undergo exchange under strongly acidic conditions.[4][5] The deuteriums on the methyl groups are typically the most stable and least likely to exchange under normal experimental conditions.

Q3: What are the primary factors that influence the rate of deuterium exchange?

A3: The rate of hydrogen-deuterium (H/D) exchange is primarily influenced by:

  • pH: Exchange is catalyzed by both acids and bases. For many deuterated compounds, the minimum rate of exchange occurs in a slightly acidic environment, typically between pH 2.5 and 3.[1][2]

  • Temperature: Higher temperatures accelerate the rate of exchange.[2] Therefore, it is advisable to conduct experiments at low temperatures whenever possible.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can readily provide protons to exchange with the deuterium labels.[2] Aprotic solvents (e.g., acetonitrile (B52724), dioxane) are preferred for storing and handling deuterated compounds.[2]

  • Solvent Accessibility: For a deuterium atom to exchange, it must be accessible to the solvent.[2]

Q4: How can I prevent or minimize deuterium back-exchange during sample storage and preparation?

A4: To minimize back-exchange:

  • Storage: Store this compound in an aprotic solvent at low temperatures (-20°C or -80°C).[2] If an aqueous solution is necessary, use a D₂O-based buffer and maintain an acidic pH.[2]

  • Sample Preparation: Prepare samples at low temperatures (e.g., on ice). Minimize the time the sample is in a protic solvent. If possible, use deuterated solvents for sample preparation. Lyophilization can be a useful technique for sample preparation to avoid prolonged exposure to aqueous environments.[6]

Q5: Which analytical techniques are best for monitoring the isotopic purity of this compound?

A5: The most common and effective techniques are:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and its less-deuterated isotopologues, allowing for the calculation of isotopic purity.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of proton signals at specific positions, indicating successful deuteration. ²H NMR directly detects the deuterium atoms. NMR is particularly useful for determining the specific sites of deuterium labeling and any potential exchange.[1][7][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Inconsistent or lower-than-expected signal from the deuterated internal standard in LC-MS analysis.

  • Possible Cause: Back-exchange of deuterium atoms during the analytical run.

  • Solution:

    • Optimize LC Conditions:

      • Maintain the pH of the mobile phase in the acidic range (ideally pH 2.5-3.0) using an appropriate acid like formic acid.[2]

      • Keep the analytical column and samples at a low temperature (e.g., 4°C).[6]

      • Use a rapid LC gradient to minimize the analysis time.[10]

    • Check Sample Preparation:

      • Ensure samples are kept cold and analyzed as quickly as possible after preparation.

      • If possible, the final sample solvent should be aprotic or have a high organic content.

Problem 2: Appearance of a signal at the mass of the unlabeled analyte in a blank sample spiked only with the deuterated internal standard.

  • Possible Cause: In-source back-exchange in the mass spectrometer.

  • Solution:

    • Optimize MS Source Conditions: For atmospheric pressure chemical ionization (APCI), the desolvation temperature can influence in-source exchange. Try reducing the temperature to see if the back-exchange is minimized.[11][12]

    • Mobile Phase Composition: The nature of the mobile phase can also affect in-source exchange. Experiment with different solvent compositions.[11][12]

Problem 3: Gradual loss of isotopic purity over time when storing solutions of this compound.

  • Possible Cause: Storage conditions are promoting deuterium exchange.

  • Solution:

    • Solvent Choice: If currently stored in a protic solvent (like methanol or water), switch to an aprotic solvent such as acetonitrile.[2]

    • Temperature: Store solutions at -80°C for long-term storage.[2]

    • pH of Aqueous Solutions: If an aqueous solution is unavoidable, ensure it is buffered to a pH between 2.5 and 3.

Quantitative Data Summary

The stability of deuterated compounds is highly dependent on the experimental conditions. The following table provides a representative example of data that could be generated from a stability study of a deuterated carboxylic acid in an aqueous solution at room temperature.

pHTime (hours)% Isotopic Purity Remaining
2.5099.8
2.52499.5
2.54899.3
7.0099.8
7.02495.2
7.04891.5
9.0099.8
9.02488.7
9.04880.1

Note: This is example data. Actual stability will depend on the specific structure of this compound and the experimental conditions.

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of this compound in a Protic Solvent

  • Solution Preparation: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile).

  • Incubation: Dilute an aliquot of the stock solution into the desired protic solvent (e.g., a buffered aqueous solution at a specific pH) to a final concentration suitable for analysis.

  • Time Points: Incubate the solution at a controlled temperature (e.g., room temperature or 37°C). At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.

  • Quenching (for LC-MS): If back-exchange during analysis is a concern, quench the exchange reaction by adding an equal volume of an ice-cold, acidified aprotic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Analysis: Analyze the samples by LC-MS or NMR to determine the isotopic purity at each time point.

    • LC-MS Analysis: Monitor the ion signals for the fully deuterated molecule and its isotopologues that have lost one or more deuterium atoms.

    • ¹H NMR Analysis: Monitor for the appearance or increase in the intensity of proton signals at the deuterated positions.

Protocol 2: Minimizing Back-Exchange During LC-MS Analysis

  • Sample Preparation:

    • Keep samples at a low temperature (0-4°C) throughout the preparation process.[6]

    • Use a sample solvent with a high percentage of organic solvent and acidified water (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

  • LC System Configuration:

    • Use a column oven and autosampler set to a low temperature (e.g., 4°C).[6]

    • The mobile phases should be acidified (e.g., with 0.1% formic acid) to maintain a pH of approximately 2.5-3.0.[2]

  • Chromatography:

    • Employ a fast LC gradient to reduce the total run time and therefore the time the analyte is exposed to the mobile phase.[10]

  • Mass Spectrometry:

    • Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.[2]

Visualizations

Isotopic_Exchange_Pathways cluster_molecule This compound cluster_conditions Exchange Conditions Seliciclib-COOD Carboxylic Acid Deuterium (-COOD) Protic_Solvent Protic Solvent (H₂O, MeOH) Seliciclib-COOD->Protic_Solvent Rapid Exchange Seliciclib-ArD Aromatic Ring Deuterium (Ar-D) Acid_Catalysis Strong Acid (e.g., H₂SO₄) Seliciclib-ArD->Acid_Catalysis Slow Exchange Base_Catalysis Base Seliciclib-ArD->Base_Catalysis Potential Slow Exchange Seliciclib-CD3 Methyl Group Deuterium (-CD3) Seliciclib-COOH Seliciclib-COOH Protic_Solvent->Seliciclib-COOH Back-Exchange Product Seliciclib-ArH Seliciclib-ArH Acid_Catalysis->Seliciclib-ArH Back-Exchange Product

Caption: Potential pathways for deuterium-hydrogen exchange in this compound.

Experimental_Workflow start Start: Sample of This compound prep Sample Preparation (e.g., dissolution, dilution) start->prep incubation Incubation under Experimental Conditions (Time, Temp, pH) prep->incubation quench Quench Exchange Reaction (if necessary) incubation->quench analysis Analysis (LC-MS or NMR) quench->analysis data Data Interpretation: Assess Isotopic Purity analysis->data

Caption: Experimental workflow for assessing the isotopic stability of this compound.

Troubleshooting_Tree start Low Isotopic Purity or Inconsistent Results? check_storage Check Storage Conditions start->check_storage During Storage check_prep Review Sample Preparation start->check_prep During Preparation check_analysis Examine Analytical Method start->check_analysis During Analysis solution_storage Store in aprotic solvent at -80°C. If aqueous, use D₂O and pH 2.5-3. check_storage->solution_storage Action solution_prep Prepare samples at low temp. Minimize time in protic solvents. check_prep->solution_prep Action solution_analysis Use acidic mobile phase (pH 2.5-3). Low temperature analysis. Fast LC gradient. check_analysis->solution_analysis Action

Caption: Troubleshooting decision tree for isotopic exchange issues.

References

Technical Support Center: Optimizing LC Gradient for Seliciclib and its Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of liquid chromatography (LC) methods for Seliciclib and its internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for the analysis of Seliciclib?

A common and effective internal standard for Seliciclib is Linifanib (B1684607).[1][2][3] Linifanib is a tyrosine kinase inhibitor with chemical properties that make it behave predictably during extraction and analysis alongside Seliciclib.

Q2: What are the key physicochemical properties of Seliciclib to consider for LC method development?

Seliciclib, also known as Roscovitine, is a purine (B94841) analog.[4][5] Its basic nature means that the pH of the mobile phase will significantly influence its retention and peak shape. A study has been conducted on the pKa of Roscovitine, which is crucial for optimizing the mobile phase pH.[1][3] It is soluble in DMSO and ethanol (B145695) but insoluble in water.[6]

Q3: What is a good starting point for an LC column and mobile phase for Seliciclib analysis?

A reversed-phase C18 column is a common and effective choice for the separation of Seliciclib and its internal standard.[1][2][3] A typical mobile phase consists of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol).[1][2][3] For a starting point, an isocratic mobile phase of acetonitrile and ammonium acetate (B1210297) buffer (pH 5) in a 50:50 (v/v) ratio has been successfully used.[1][2][3]

Q4: Why would I need a gradient elution for Seliciclib analysis instead of an isocratic one?

While an isocratic method can be effective, a gradient elution is often necessary to:

  • Separate Seliciclib from potential impurities or degradation products that may have different polarities.

  • Improve peak shape and resolution, especially for complex sample matrices.

  • Reduce run times by eluting strongly retained compounds more quickly.

  • Increase sensitivity for low-abundance analytes by concentrating the peaks.

Q5: How does mobile phase pH affect the chromatography of Seliciclib?

As Seliciclib is a basic compound, the mobile phase pH plays a critical role in its retention and peak shape.

  • At low pH (e.g., pH 2-4): Seliciclib will be protonated (ionized). This can lead to reduced retention on a C18 column and potentially better peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.

  • At a pH close to its pKa: Small changes in pH can lead to significant and undesirable variations in retention time, making the method less robust.

  • At high pH (e.g., >8): Seliciclib will be in its neutral form, leading to increased retention. However, care must be taken as traditional silica-based columns are not stable at high pH.

For robust method development, it is recommended to work at a pH that is at least 1.5 to 2 pH units away from the pKa of Seliciclib.[7]

Troubleshooting Guide

This guide addresses common issues you may encounter while optimizing the LC gradient for Seliciclib and its internal standard, Linifanib.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing) Secondary Silanol (B1196071) Interactions: Residual silanol groups on the column packing can interact with the basic amine groups of Seliciclib, causing peak tailing.- Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an appropriate buffer like formic acid or ammonium formate (B1220265) to protonate the silanols and reduce interaction. - Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with advanced end-capping are less prone to silanol interactions. - Add a Competing Base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to block the active silanol sites. However, this is often not necessary with modern columns and can suppress MS signals.
Column Overload: Injecting too much sample can lead to peak tailing.- Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.
Poor Peak Shape (Fronting) Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting.- Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase of the gradient or a weaker solvent.
Poor Resolution Between Seliciclib and Internal Standard Inadequate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separation.- Adjust Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks. - Modify Mobile Phase Composition: Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH of the aqueous phase.
Co-elution with an Impurity or Degradant: An unknown compound may be eluting at the same time as one of the target analytes.- Perform Forced Degradation Studies: Subject Seliciclib to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and check for co-elution.[8] - Use a Higher Resolution Column: A column with a smaller particle size or a longer length can improve resolving power.
Shifting Retention Times Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially pH, can cause retention time drift.- Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation of all mobile phase components. - Buffer the Mobile Phase Adequately: Use a buffer at a concentration sufficient to resist pH changes.
Column Temperature Fluctuations: Changes in column temperature will affect retention times.- Use a Column Oven: Maintain a constant and controlled column temperature.
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.- Ensure Adequate Equilibration: Allow sufficient time for the column to return to the initial gradient conditions before the next injection.
Ghost Peaks Contamination: Impurities in the mobile phase, sample, or from system carryover can appear as ghost peaks.- Use High-Purity Solvents: Use HPLC or LC-MS grade solvents and reagents. - Run Blank Injections: Inject a blank solvent to determine if the ghost peaks are from the system or the sample. - Clean the System: Flush the injector and system with a strong solvent to remove any carryover.

Experimental Protocols

Starting Isocratic HPLC-PDA Method

This method is a good starting point for the analysis of Seliciclib and can be adapted into a gradient method.[1][2][3]

Parameter Condition
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Ammonium Acetate (pH 5) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection PDA at 230 nm
Injection Volume 10 µL
Internal Standard Linifanib
Example Gradient Method Development Strategy
  • Scouting Gradient:

    • Column: C18, e.g., 100 mm x 2.1 mm, < 3 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Temperature: 40 °C

  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient slope around the elution time of Seliciclib and Linifanib to improve resolution from each other and any impurities. For example, if the compounds elute between 4 and 6 minutes, a shallower gradient in this window can be applied.

Optimized Gradient Example
Time (min) %B
0.010
2.010
8.050
8.195
10.095
10.110
12.010

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Prep Prepare Standard/Sample (in a weak solvent) Spike Spike with Internal Standard (Linifanib) Prep->Spike Inject Inject Sample Spike->Inject Column C18 Column Inject->Column Gradient Gradient Elution (e.g., ACN/H2O with modifier) Detect PDA or MS Detection Column->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Seliciclib (using IS ratio) Integrate->Quantify

Caption: Experimental workflow for LC analysis of Seliciclib.

Troubleshooting cluster_gradient Gradient Modification cluster_mobile_phase Mobile Phase Adjustment cluster_column Column Optimization Start Poor Peak Resolution? Shallow Make Gradient Shallower Start->Shallow Are peaks closely eluting? AdjustpH Adjust pH (further from pKa) Start->AdjustpH Is peak shape poor? ChangeSolvent Change Organic Solvent (e.g., MeOH for ACN) Shallow->ChangeSolvent Still no resolution? NewColumn Use Higher Resolution Column ChangeSolvent->NewColumn Still co-eluting? ChangeBuffer Change Buffer Type AdjustpH->ChangeBuffer Still poor shape? ChangeChem Try Different Stationary Phase NewColumn->ChangeChem As a last resort

Caption: Troubleshooting flowchart for poor peak resolution.

References

Technical Support Center: Seliciclib Carboxylic Acid-d7 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seliciclib Carboxylic Acid-d7. The information provided is intended to assist in overcoming common analytical challenges, particularly ion suppression in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

A1: Seliciclib is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2, CDK7, and CDK9.[1][2] Its primary metabolite is Seliciclib Carboxylic Acid. The deuterated version, this compound, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The seven deuterium (B1214612) atoms make it chemically identical to the analyte but isotopically distinct, allowing for precise quantification by correcting for variations in sample preparation and instrument response, including ion suppression.

Q2: What is ion suppression and how does it affect the analysis of this compound?

A2: Ion suppression is a matrix effect in LC-MS/MS where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[3][4] This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility. Even with a deuterated internal standard, differential ion suppression can occur if the analyte and internal standard do not perfectly co-elute, leading to inaccurate results.

Q3: How can I determine if ion suppression is affecting my analysis?

A3: Two common methods to assess ion suppression are:

  • Post-Column Infusion: A constant flow of Seliciclib Carboxylic Acid and its d7-internal standard is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any significant drop in the baseline signal for the analyte and internal standard indicates ion suppression at that retention time.

  • Matrix Effect Evaluation: The peak area of the analyte and internal standard in a neat solution is compared to their peak areas in a spiked, extracted blank matrix. A lower peak area in the matrix sample indicates ion suppression.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Problem 1: Low or inconsistent signal for this compound.

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Optimize Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from the regions of ion suppression. Utilizing a UPLC system can provide higher resolution and sharper peaks, reducing the likelihood of co-elution with interfering compounds.[5]3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression. However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
Suboptimal Mass Spectrometer Settings 1. Tune Instrument Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for this compound.2. Optimize MRM Transitions: Ensure the correct precursor and product ions are selected and that the collision energy is optimized for maximum fragmentation and signal intensity.

Problem 2: Poor accuracy and precision despite using a deuterated internal standard.

Possible Cause Troubleshooting Steps
Chromatographic Separation of Analyte and Internal Standard 1. Verify Co-elution: The deuterium isotope effect can sometimes cause a slight shift in retention time between the deuterated internal standard and the native analyte. Carefully overlay the chromatograms to confirm perfect co-elution.[6]2. Adjust Chromatography: If separation is observed, adjust the mobile phase composition or gradient to achieve co-elution. A less aggressive gradient or a different organic modifier may be necessary.
Differential Ion Suppression 1. Assess Matrix Effects Separately: Evaluate the degree of ion suppression for both the analyte and the internal standard independently to confirm they are affected similarly by the matrix.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol provides a general procedure for the extraction of Seliciclib Carboxylic Acid from plasma. Optimization may be required.

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 2% Ammonium (B1175870) Hydroxide in water

  • 5% Methanol in water

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Dilute the sample with 300 µL of 2% ammonium hydroxide. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 500 µL of methanol, followed by 500 µL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 500 µL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Proposed LC-MS/MS Method

This is a proposed starting point for the LC-MS/MS analysis of Seliciclib Carboxylic Acid. Method development and validation are essential.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table provides proposed MRM transitions for Seliciclib Carboxylic Acid and its deuterated internal standard. These should be optimized on your specific instrument.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Seliciclib Carboxylic AcidTo be determined empiricallyTo be determined empiricallyTo be optimized
This compoundTo be determined empiricallyTo be determined empiricallyTo be optimized

Note: The exact m/z values will depend on the ionization state of the molecule (e.g., [M+H]+). The precursor ion will be the molecular ion, and the product ions will be characteristic fragments.

Visualizations

Workflow for Overcoming Ion Suppression

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solution Troubleshooting Strategies cluster_validation Method Validation Problem Inaccurate/Inconsistent Results Assess Assess Ion Suppression (Post-Column Infusion or Matrix Effect Study) Problem->Assess SamplePrep Optimize Sample Preparation (e.g., SPE, LLE) Assess->SamplePrep Suppression Detected Chroma Improve Chromatographic Separation (e.g., Gradient, Column) Assess->Chroma Suppression Detected MS_Params Optimize MS Parameters (e.g., Source, Collision Energy) Assess->MS_Params Suppression Detected Validate Re-validate Method SamplePrep->Validate Chroma->Validate MS_Params->Validate Final Accurate & Robust Method Validate->Final Successful Validation

Caption: Workflow for identifying and mitigating ion suppression.

Seliciclib Signaling Pathway

SeliciclibPathway cluster_transcription Transcription Regulation cluster_apoptosis Cellular Outcome CDK2 CDK2 CDK7 CDK7 RNA_Pol_II RNA Polymerase II Phosphorylation CDK7->RNA_Pol_II CDK9 CDK9 CDK9->RNA_Pol_II Seliciclib Seliciclib Seliciclib->CDK2 Inhibits Seliciclib->CDK7 Inhibits Seliciclib->CDK9 Inhibits Seliciclib->RNA_Pol_II Indirect Inhibition Mcl1_mRNA Mcl-1 mRNA Transcription RNA_Pol_II->Mcl1_mRNA RNA_Pol_II->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein (Anti-apoptotic) Mcl1_mRNA->Mcl1_Protein Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits Mcl1_Protein->Apoptosis Inhibits

Caption: Simplified signaling pathway of Seliciclib.

References

Seliciclib Carboxylic Acid-d7 stability in processed biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seliciclib Carboxylic Acid-d7 in processed biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

Seliciclib, also known as R-roscovitine, is a cyclin-dependent kinase (CDK) inhibitor that is metabolized to a carboxylic acid derivative.[1][2] this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for this major metabolite. SIL-IS are considered the 'gold standard' in quantitative bioanalysis using mass spectrometry because they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3] This helps to correct for variability in the analytical process, leading to more accurate and precise results.[4]

Q2: What are the primary stability concerns for this compound in biological samples?

While specific stability data for this compound is not extensively published, general concerns for deuterated carboxylic acids in biological matrices include:

  • Degradation: Like many organic molecules, it can be susceptible to chemical or enzymatic degradation. Carboxylic acids, in particular, can undergo spontaneous decarboxylation with changes in temperature and pH during sample processing.[5][6]

  • Back-Exchange: Deuterium (B1214612) atoms on the molecule can potentially exchange with protons from the surrounding solvent or matrix, especially under acidic or basic conditions. This can compromise the isotopic purity of the standard.[1][3] The position of the deuterium labels is critical to minimize this risk.[3][7]

  • Adsorption: The compound may adsorb to container surfaces (e.g., plastic or glass) or cellular components, leading to apparent loss of the standard.

Q3: How should I store my this compound stock and working solutions?

Proper storage is critical to maintain the integrity of your internal standard.

Solution TypeRecommended Storage ConditionsRationale
Solid (Lyophilized Powder) Store at -20°C or colder in a desiccator.[1]Minimizes degradation and protects from moisture, which can facilitate degradation and isotopic exchange.
Stock Solution Store in a tightly sealed vial at -20°C or colder, protected from light.[1]Low temperatures slow down potential degradation. Protection from light is a general best practice for organic compounds.
Working Solutions Prepare fresh from the stock solution for each analytical run if possible. If stored, keep at 2-8°C for short-term use (within the validated stability period) and protected from light.Minimizes the risk of degradation and contamination over time.

Troubleshooting Guide

Issue 1: Inconsistent or declining internal standard (IS) response across an analytical run.

An inconsistent IS response can jeopardize the accuracy of your quantitative data.[8][9]

Potential CauseTroubleshooting Steps
Degradation of IS in Solution Prepare a fresh working solution of this compound from a properly stored stock solution and re-analyze the samples.[1]
Improper Sample Processing Ensure consistent timing and temperature for all sample processing steps. Avoid prolonged exposure to harsh pH conditions.
Inconsistent Pipetting Verify the calibration of your pipettes. Use a consistent pipetting technique for adding the IS to all samples.[1]
Matrix Effects Variations in the sample matrix can cause ion suppression or enhancement.[1] Ensure that the IS and the analyte co-elute chromatographically to experience the same matrix effects.[3]
Instrument Instability Check for instrument-related issues such as a dirty ion source or fluctuations in spray voltage.[10]

Issue 2: Apparent loss of this compound during sample preparation.

Potential CauseTroubleshooting Steps
Adsorption to Surfaces Use silanized glassware or low-binding polypropylene (B1209903) tubes. Evaluate different types of collection tubes and storage containers during method development.
Inefficient Extraction Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high and consistent recovery for both the analyte and the IS.[11]
Precipitation in the Final Extract Ensure the final extract solvent is compatible with this compound to prevent it from precipitating out of solution. Adjust the solvent composition if necessary.

Issue 3: Presence of unlabeled Seliciclib Carboxylic Acid in the IS solution.

Potential CauseTroubleshooting Steps
Isotopic Impurity Verify the isotopic purity of the deuterated standard upon receipt using high-resolution mass spectrometry.[1]
Deuterium-Hydrogen (H/D) Exchange Reconstitute and dilute the standard in high-purity aprotic solvents like acetonitrile (B52724) or methanol. Avoid acidic or basic aqueous solutions.[1]

Experimental Protocols

Protocol: Evaluation of Freeze-Thaw Stability

This protocol is based on general guidelines for bioanalytical method validation.[11][12]

  • Sample Preparation: Spike a blank biological matrix (e.g., human plasma) with this compound at two concentration levels (low and high QC levels).

  • Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, then thaw them completely at room temperature.

  • Analysis: After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (that have not undergone freeze-thaw cycles).

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Protocol: Evaluation of Processed Sample Stability (Autosampler Stability)

  • Sample Preparation: Process a set of QC samples (low and high concentrations) as you would for a typical analytical run.

  • Storage: Place the processed samples in the autosampler and let them sit for a period that mimics the expected duration of an analytical run (e.g., 24 or 48 hours).

  • Analysis: Analyze the stored processed samples and compare the results against a freshly prepared calibration curve and freshly processed QCs.

  • Acceptance Criteria: The mean concentration of the stored processed samples should be within ±15% of the nominal concentration.

Visualizations

Bioanalytical_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase SampleCollection Sample Collection SampleStorage Sample Storage (-20°C / -80°C) SampleCollection->SampleStorage SampleThawing Sample Thawing SampleStorage->SampleThawing Stability_LongTerm Long-Term Stability SampleStorage->Stability_LongTerm IS_Spiking Internal Standard Spiking SampleThawing->IS_Spiking Stability_FreezeThaw Freeze-Thaw Stability SampleThawing->Stability_FreezeThaw Stability_BenchTop Bench-Top Stability SampleThawing->Stability_BenchTop Extraction Sample Extraction (e.g., Protein Precipitation) IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis Stability_Processed Processed Sample Stability Evaporation->Stability_Processed DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing

Caption: Bioanalytical workflow with critical stability checkpoints.

Troubleshooting_IS cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Inconsistent IS Response Degradation IS Degradation Problem->Degradation Pipetting Pipetting Error Problem->Pipetting Matrix Matrix Effects Problem->Matrix Instrument Instrument Issue Problem->Instrument Fresh_IS Prepare Fresh IS Solution Degradation->Fresh_IS Calibrate_Pipette Verify Pipette Calibration Pipetting->Calibrate_Pipette Optimize_Chroma Optimize Chromatography Matrix->Optimize_Chroma Check_Instrument Check Instrument Performance Instrument->Check_Instrument

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Troubleshooting poor peak shape of Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during the analysis of Seliciclib Carboxylic Acid-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the deuterium-labeled version of the major carboxylic acid metabolite of Seliciclib (also known as Roscovitine or CYC202).[1][2] Seliciclib is a selective inhibitor of cyclin-dependent kinases (CDKs).[3][4] The deuterated form is typically used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy of quantification.[5][6]

Q2: What are the common causes of poor peak shape, specifically peak tailing, for this compound?

Peak tailing is a common issue in HPLC and is often observed as an asymmetrical peak with a trailing edge that is longer than the leading edge.[7] For an acidic compound like this compound, the primary causes of peak tailing include:

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the carboxylic acid group, the analyte can exist in both its ionized and non-ionized forms, leading to peak distortion.[8][9]

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the surface of silica-based columns can interact with the polar carboxylic acid, causing a secondary retention mechanism that results in tailing peaks.[10][11]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[11]

  • Column Degradation: A decline in column performance due to age, contamination, or harsh mobile phase conditions can lead to peak tailing.[12]

  • Extra-Column Effects: Issues such as long tubing, large detector cell volumes, or loose fittings can contribute to peak broadening and tailing.[9][12]

Q3: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like carboxylic acids.[8][13] To achieve a sharp, symmetrical peak for this compound, it is generally recommended to adjust the mobile phase pH to be at least 2 units below its pKa.[14][15] At a low pH, the carboxylic acid will be in its protonated (non-ionized) form, which is more hydrophobic and interacts more uniformly with the reversed-phase stationary phase, minimizing peak tailing.[13]

Troubleshooting Guides

Issue: Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Evaluate the Mobile Phase

  • Check the pH: Ensure the mobile phase pH is sufficiently low to keep the carboxylic acid protonated. For acidic compounds, a pH of 2-3 is often a good starting point.[12]

  • Buffer Strength: A low buffer concentration may not be sufficient to control the pH at the column surface. Consider increasing the buffer concentration to a range of 10-50 mM.[12]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. A weak elution strength (too little organic modifier) can cause the analyte to linger on the column. Try increasing the organic content by 5-10%.[12]

Step 2: Assess the Column

  • Column Chemistry: For acidic compounds, a standard C18 column is often suitable. However, if silanol interactions are suspected, consider using a column with end-capping or a polar-embedded phase to shield the silanol groups.[9][10]

  • Column Health: If the column is old or has been used with complex samples, it may be contaminated or have developed a void at the inlet.[12] Try flushing the column or, if that fails, replace it with a new one.[16] Using a guard column can help protect the analytical column.[10]

Step 3: Review Sample and Injection Parameters

  • Sample Concentration: If you suspect column overload, dilute your sample or reduce the injection volume.[12]

  • Injection Solvent: The solvent used to dissolve the sample should ideally match the initial mobile phase composition. A solvent that is much stronger than the mobile phase can cause peak distortion.[12]

Step 4: Inspect the HPLC System

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[12]

  • Connections: Check all fittings for leaks or dead volume.[12]

Experimental Protocols

Starting Method for Seliciclib Analysis
ParameterRecommended Condition
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Ammonium Acetate (pH 5) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection PDA at 230 nm
Internal Standard Linifanib

Table 1: HPLC-PDA parameters for Seliciclib analysis.[3][4][17][18]

Note: For this compound, the mobile phase pH of 5 in the above method may be close to the pKa of the carboxylic acid, potentially causing peak tailing. It is advisable to start method development with a lower pH (e.g., pH 2.5-3.5) to ensure the analyte is in a single, non-ionized state.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing) check_ph Is Mobile Phase pH << pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to 2.5-3.5) check_ph->adjust_ph No check_buffer Is Buffer Strength Adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_ph increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Column Issue? check_buffer->check_column Yes increase_buffer->check_buffer flush_column Flush or Replace Column check_column->flush_column Yes check_overload Sample Overload? check_column->check_overload No flush_column->check_column dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_system Check for Extra-Column Volume and Leaks check_overload->check_system No dilute_sample->check_overload end Symmetrical Peak check_system->end

Caption: A logical workflow for troubleshooting poor peak shape.

Analyte_State_vs_pH Effect of Mobile Phase pH on an Acidic Analyte cluster_low_ph Low pH (pH << pKa) cluster_high_ph High pH (pH ≈ pKa) low_ph_analyte Analyte: R-COOH (Protonated, Non-ionized) low_ph_interaction Uniform Hydrophobic Interaction with C18 Stationary Phase low_ph_analyte->low_ph_interaction low_ph_peak Result: Symmetrical Peak low_ph_interaction->low_ph_peak high_ph_analyte Analyte: R-COOH ⇌ R-COO⁻ (Mixed ionization states) high_ph_interaction Mixed Interactions: - Hydrophobic (R-COOH) - Ionic Repulsion (R-COO⁻) - Silanol Interaction (R-COO⁻) high_ph_analyte->high_ph_interaction high_ph_peak Result: Tailing/Broad Peak high_ph_interaction->high_ph_peak

Caption: Analyte state and its effect on peak shape at different pH levels.

References

Technical Support Center: Minimizing Carryover of Seliciclib Carboxylic Acid-d7 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Seliciclib Carboxylic Acid-d7 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in LC-MS analysis?

A1: Analyte carryover is the phenomenon where a portion of an analyte from one sample persists in the system and appears in a subsequent analysis, often in a blank or a sample with a lower concentration.[1][2] This can lead to inaccurate quantification and false-positive results.[1] Carryover is particularly problematic when a high-concentration sample is followed by a low-concentration sample.[1]

Q2: Why is this compound potentially prone to carryover?

Q3: What are the common sources of carryover in an LC-MS system?

A3: Carryover can originate from various components in the sample flow path. The most common sources include:

  • Autosampler: The injection needle, rotor seals, sample loop, and needle seat are frequent culprits.[4][5]

  • LC Column: The stationary phase, frits, and any guard columns can retain the analyte.[1][5]

  • Tubing and Fittings: Dead volumes or improperly seated fittings can trap and later release the analyte.[2]

  • MS Ion Source: Contamination of the ion source can mimic carryover.[5]

Q4: What is an acceptable level of carryover in a validated bioanalytical method?

A4: For regulated bioanalytical methods, the carryover in a blank sample following the injection of the highest calibration standard should not exceed 20% of the lower limit of quantification (LLOQ) for the analyte.[3]

Troubleshooting Guides

Guide 1: Differentiating Between Carryover and System Contamination

A primary step in troubleshooting is to determine if the issue is true carryover or persistent system contamination.

Experimental Protocol: Carryover Diagnostic Test

  • Pre-Blank Injection: Inject a blank solvent to establish a baseline. This should be free of the analyte.[3]

  • High-Concentration Standard: Inject a high-concentration standard of this compound.

  • Post-Blank Injections: Immediately inject a series of at least three blank solvents.[3]

Data Interpretation:

Injection SequenceExpected Result for CarryoverExpected Result for Contamination
Pre-BlankNo analyte peakAnalyte peak present
High-Concentration StdHigh analyte peakHigh analyte peak
Post-Blank 1Analyte peak presentAnalyte peak present
Post-Blank 2Analyte peak is smaller than in Post-Blank 1Analyte peak is similar to Post-Blank 1
Post-Blank 3Analyte peak is smaller than in Post-Blank 2Analyte peak is similar to Post-Blank 2

If the analyte peak appears in the first post-blank and diminishes with subsequent blank injections, the issue is carryover.[3] If the peak intensity is consistent across all blanks, the problem is likely system contamination.[3]

Guide 2: Systematic Identification of the Carryover Source

Once carryover is confirmed, a systematic approach is necessary to locate the source.

Experimental Workflow:

Carryover_Source_Identification start Start: Carryover Confirmed step1 Replace Column with a Union start->step1 step2 Run Carryover Diagnostic Test step1->step2 decision1 Is Carryover Reduced? step2->decision1 outcome1 Source is Likely the Column or Guard Column decision1->outcome1 Yes step3 Reconnect Column. Bypass Autosampler (if possible) or Thoroughly Clean decision1->step3 No step4 Run Carryover Diagnostic Test step3->step4 decision2 Is Carryover Reduced? step4->decision2 outcome2 Source is Likely the Autosampler decision2->outcome2 Yes outcome3 Inspect Tubing, Fittings, and MS Source decision2->outcome3 No Carryover_Troubleshooting_Pathway cluster_0 Initial Assessment cluster_1 Systematic Troubleshooting cluster_2 Final Resolution start Unacceptable Carryover Detected step1 Differentiate Carryover vs. Contamination start->step1 decision1 Is it Carryover? step1->decision1 outcome1 Address System Contamination (e.g., clean mobile phase) decision1->outcome1 No step2 Identify Carryover Source (Column, Autosampler, etc.) decision1->step2 Yes step3 Optimize Wash Solvents & Procedures step2->step3 step4 Modify Injection Solvent step3->step4 step5 Adjust Mobile Phase Conditions step4->step5 step6 Perform Thorough Column Wash step5->step6 decision2 Carryover Minimized? step6->decision2 outcome2 Proceed with Analysis decision2->outcome2 Yes outcome3 Inspect and Replace Worn Hardware decision2->outcome3 No

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Seliciclib: LC-MS/MS vs. HPLC-PDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct bioanalytical methods for the quantification of Seliciclib, a cyclin-dependent kinase (CDK) inhibitor, in biological matrices. The primary focus is on a highly sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Seliciclib Carboxylic Acid-d7. For comparative purposes, a validated High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) method is also presented. This document is intended to assist researchers in selecting the appropriate analytical methodology for their pharmacokinetic and drug metabolism studies.

Introduction to Seliciclib and its Bioanalysis

Seliciclib (also known as R-roscovitine or CYC202) is an experimental drug that functions as a cyclin-dependent kinase inhibitor and has been investigated for various therapeutic applications, including oncology.[1] Accurate measurement of Seliciclib and its metabolites in biological fluids is crucial for understanding its pharmacokinetic profile, ensuring safety, and optimizing dosage regimens. The primary metabolite of Seliciclib is a carboxylic acid derivative, formed by the oxidation of the parent compound.[2]

Bioanalytical method validation is a critical process in drug development, ensuring that the chosen analytical procedure is accurate, reliable, and reproducible for its intended use. This guide will delve into the validation parameters of two methods, highlighting their respective strengths and limitations. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is considered the gold standard in bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[3]

Comparative Performance of Bioanalytical Methods

The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the validation parameters for both an LC-MS/MS and an HPLC-PDA method for Seliciclib.

Data Presentation

Table 1: Summary of Validation Parameters for the LC-MS/MS Method for Seliciclib

Validation ParameterResult
AnalyteSeliciclib
Internal StandardThis compound (proposed) / 2H3-lidocaine (published)[4]
MatrixHuman Plasma, Urine[4]
Linearity Range0.5 - 2000 ng/mL[4]
Correlation Coefficient (r²)≥ 0.999[4]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[4]
Accuracy at LLOQWithin ±15% of nominal value[4]
Precision at LLOQ≤ 11%[4]
Accuracy (QC Samples)Within ±15% of nominal values[4]
Precision (QC Samples)≤ 11%[4]

Table 2: Summary of Validation Parameters for the HPLC-PDA Method for Seliciclib

Validation ParameterResult
AnalyteSeliciclib
Internal StandardLinifanib[5]
MatrixHuman Plasma[5]
Linearity Range50 - 1000 ng/mL[5]
Correlation Coefficient (r²)> 0.998[5]
Lower Limit of Quantification (LLOQ)66.1 ng/mL[5]
Accuracy (Intra-day)97.2% - 104.5%[5]
Precision (Intra-day, %RSD)1.2% - 3.8%[5]
Accuracy (Inter-day)98.1% - 103.2%[5]
Precision (Inter-day, %RSD)1.9% - 4.1%[5]
Recovery95.7% - 102.4%[5]

Experimental Protocols

LC-MS/MS Method for the Quantification of Seliciclib

This protocol is based on a validated method for the determination of Seliciclib (Roscovitine) in plasma and urine, with the adaptation of using this compound as the internal standard.[4]

1. Sample Preparation: On-line Microextraction in Packed Syringe (MEPS)

  • Internal Standard Spiking: To a 100 µL aliquot of plasma or urine sample, add the internal standard solution (this compound).

  • On-line Extraction: The sample is automatically injected into the MEPS cartridge containing a polystyrene polymer sorbent.

  • Washing: The sorbent is washed to remove interfering substances.

  • Elution: The analyte and internal standard are eluted from the sorbent directly into the LC-MS/MS system.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Gradient Elution: A gradient program is used to separate Seliciclib from endogenous matrix components.

  • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

  • Injection Volume: The entire eluate from the MEPS step.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions (Predicted):

    • Seliciclib: The precursor ion would be the protonated molecule [M+H]⁺. The exact m/z would be determined by high-resolution mass spectrometry. A characteristic product ion would be selected after collision-induced dissociation (CID).

    • This compound (IS): The precursor ion would be the protonated molecule [M+H]⁺. The m/z will be shifted by the mass of the deuterium (B1214612) atoms. A corresponding stable product ion would be chosen.

  • Instrument Parameters: Source-dependent parameters such as declustering potential (DP) and collision energy (CE) are optimized for both the analyte and the internal standard to achieve maximum signal intensity.

HPLC-PDA Method for the Quantification of Seliciclib

This protocol is based on a published eco-friendly HPLC-PDA method for Seliciclib.[5]

1. Sample Preparation: Protein Precipitation

  • Internal Standard Spiking: To a 200 µL aliquot of plasma, add 20 µL of the internal standard solution (Linifanib).

  • Precipitation: Add 600 µL of methanol (B129727) to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube for injection.

2. High-Performance Liquid Chromatography

  • HPLC System: A standard HPLC system with a PDA detector.[5]

  • Column: Zorbax Eclipse Plus C18 column (150 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 5) in a 50:50 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Detection: PDA detector set at 230 nm.[5]

Visualizations

Signaling Pathway

Seliciclib_Signaling_Pathway Seliciclib Seliciclib (R-roscovitine) CDK Cyclin-Dependent Kinases (CDK2, CDK7, CDK9) Seliciclib->CDK Inhibits Transcription RNA Polymerase II Transcription CDK->Transcription Promotes CellCycle Cell Cycle Progression (G1/S, G2/M) CDK->CellCycle Promotes Apoptosis Apoptosis CDK->Apoptosis Inhibits (via anti-apoptotic proteins)

Caption: Seliciclib's mechanism of action through CDK inhibition.

Experimental Workflow

Bioanalytical_Method_Validation_Workflow start Start: Method Development sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) start->sample_prep lc_separation LC Separation (HPLC or UPLC) sample_prep->lc_separation detection Detection (MS/MS or PDA) lc_separation->detection validation_params Validation Parameter Assessment detection->validation_params linearity Linearity & Range validation_params->linearity accuracy_precision Accuracy & Precision validation_params->accuracy_precision selectivity Selectivity & Specificity validation_params->selectivity stability Stability validation_params->stability matrix_effect Matrix Effect (for MS) validation_params->matrix_effect end Validated Method

Caption: A generalized workflow for bioanalytical method validation.

References

A Researcher's Guide to Cross-Validation of Seliciclib Assays: Navigating Inter-Laboratory Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of common assays for the CDK inhibitor Seliciclib (also known as Roscovitine or CYC202), highlighting potential sources of inter-laboratory variability and offering detailed experimental protocols to foster standardization and data reproducibility.

Seliciclib is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1][2] Its activity has been investigated in numerous studies for various applications, including cancer therapy.[2] However, comparing results across different laboratories can be challenging due to variations in experimental procedures. This guide aims to address this by presenting a compilation of publicly available data and detailed methodologies for key assays.

Comparative Analysis of Seliciclib Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize reported IC50 values for Seliciclib in various cancer cell lines, illustrating the range of values that can be observed across different studies. This variability underscores the importance of standardized assay conditions.

Table 1: Reported IC50 Values of Seliciclib in Human Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation TimeReported IC50 (µM)
MCF-7 Breast CancerSRB48 hours12.22[3]
Not SpecifiedNot Specified79.4 (for Palbociclib, another CDK inhibitor)[4]
HCT-116 Colon CancerHoechst-3334248 hours9[3]
A2780 Ovarian CancerNot Specified24 hours0.48 (for Cucurbitacin B)[5]
Not Specified48 hours0.25 (for Cucurbitacin B)[5]
Not Specified72 hours0.21 (for Cucurbitacin B)[5]
Various MultipleMTT72 hoursAverage of 15-25[6][7]

Note: Some IC50 values for other compounds in the same cell lines are included for context where direct Seliciclib data was limited in the initial search.

Key Experimental Protocols for Seliciclib Assays

Standardizing experimental protocols is paramount for achieving reproducible results. Below are detailed methodologies for common cell viability and analytical assays used to evaluate Seliciclib.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8]

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.[9]

    • Compound Treatment: Treat cells with a serial dilution of Seliciclib and incubate for the desired period (e.g., 48 or 72 hours).[9]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][10]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[11]

  • Protocol:

    • Cell Plating and Treatment: Follow the same procedure as the MTT assay.

    • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[12]

    • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound dye.[11][12]

    • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12][13]

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12][13]

    • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]

    • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[13]

3. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[14]

  • Protocol:

    • Cell Plating and Treatment: Follow the same procedure as the MTT assay, using opaque-walled multiwell plates.[15]

    • Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer.[15][16]

    • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][17]

    • Luminescence Reading: Record the luminescence using a luminometer.[18]

Analytical Assays for Seliciclib Quantification

Accurate quantification of Seliciclib in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.

1. High-Performance Liquid Chromatography (HPLC)

  • Method for Plasma Samples:

    • Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., 0.5% formic acid or ammonium (B1175870) acetate) in an isocratic elution.[19][20]

    • Sample Preparation: Protein precipitation with acetonitrile is a common method for extracting Seliciclib from plasma samples.[20][21]

    • Detection: Detection is often performed using a UV or PDA detector at a wavelength of around 260-300 nm.[20][22]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for quantifying low concentrations of analytes in complex biological matrices.

  • General Procedure:

    • Chromatography: Similar to HPLC, a C18 column is often employed with a gradient elution of a mobile phase containing acetonitrile and an aqueous solution with a modifier like formic acid.

    • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) can be used to extract Seliciclib from the matrix.[23]

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Visualizing the Mechanism and Workflow

To better understand the context of Seliciclib assays, the following diagrams illustrate its signaling pathway and a typical experimental workflow for cross-validation.

Seliciclib_Signaling_Pathway Seliciclib Seliciclib CDK2_CyclinE CDK2/Cyclin E Seliciclib->CDK2_CyclinE Inhibits CDK7_CyclinH CDK7/Cyclin H Seliciclib->CDK7_CyclinH Inhibits CDK9_CyclinT CDK9/Cyclin T Seliciclib->CDK9_CyclinT Apoptosis Apoptosis Seliciclib->Apoptosis Induces via Mcl-1 downregulation pRb pRb (Retinoblastoma Protein) CDK2_CyclinE->pRb Phosphorylates RNA_Pol_II RNA Polymerase II CDK7_CyclinH->RNA_Pol_II Phosphorylates (Initiation) CDK9_CyclinT->RNA_Pol_II Phosphorylates (Elongation) E2F E2F pRb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Transcription Transcription RNA_Pol_II->Transcription Mcl1 Mcl-1 (Anti-apoptotic) Transcription->Mcl1 Expression of Mcl1->Apoptosis Inhibits

Caption: Seliciclib's mechanism of action.

Cross_Validation_Workflow cluster_lab1 Laboratory A cluster_lab2 Laboratory B A_Protocol Standardized Protocol (e.g., MTT Assay) A_Assay Perform Assay A_Protocol->A_Assay A_Cell_Culture Cell Culture (e.g., MCF-7) A_Seliciclib Seliciclib Treatment A_Cell_Culture->A_Seliciclib A_Seliciclib->A_Assay A_Data Data Acquisition (IC50 Calculation) A_Assay->A_Data Comparison Data Comparison and Analysis A_Data->Comparison B_Protocol Standardized Protocol (e.g., MTT Assay) B_Assay Perform Assay B_Protocol->B_Assay B_Cell_Culture Cell Culture (e.g., MCF-7) B_Seliciclib Seliciclib Treatment B_Cell_Culture->B_Seliciclib B_Seliciclib->B_Assay B_Data Data Acquisition (IC50 Calculation) B_Assay->B_Data B_Data->Comparison Shared_Materials Shared Reference Materials (Cell Line, Seliciclib Batch) Shared_Materials->A_Cell_Culture Shared_Materials->A_Seliciclib Shared_Materials->B_Cell_Culture Shared_Materials->B_Seliciclib Conclusion Identify Sources of Variability & Refine Protocol Comparison->Conclusion

Caption: Inter-laboratory cross-validation workflow.

Conclusion

The cross-validation of Seliciclib assays between laboratories is essential for the robust and reliable assessment of its therapeutic potential. The data and protocols presented in this guide highlight the existing variability in reported IC50 values and provide a foundation for establishing more standardized methodologies. By adopting consistent experimental procedures, researchers can enhance the comparability and reproducibility of their findings, ultimately accelerating the translation of promising preclinical results into clinical applications.

References

A Head-to-Head Battle in Bioanalysis: Seliciclib Carboxylic Acid-d7 vs. a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision. This is particularly true in liquid chromatography-mass spectrometry (LC-MS/MS) based assays, where variability can arise from multiple steps including sample preparation, chromatographic separation, and ionization.

This guide provides an objective comparison between two common types of internal standards using the context of analyzing Seliciclib Carboxylic Acid: its stable isotope-labeled (deuterated) form, Seliciclib Carboxylic Acid-d7, and a hypothetical non-deuterated, structurally similar compound used as an internal standard (structural analog IS). The consensus in the scientific community is that stable isotope-labeled internal standards generally provide superior assay performance.[1]

Data Presentation: A Comparative Overview

The performance of an internal standard is judged by its ability to mimic the analyte of interest throughout the analytical process, thereby compensating for any variations. Here's a summary of the expected performance characteristics when comparing this compound to a structural analog IS.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (Non-deuterated)Rationale
Chemical & Physical Properties Virtually identical to the analyteSimilar, but not identicalDeuteration results in a minimal change to the physicochemical properties of the molecule.[2] A structural analog will have differences in structure, polarity, and pKa.
Chromatographic Behavior Co-elutes or has a very similar retention time to the analyteRetention time may differ significantlyThe near-identical properties of the deuterated IS ensure it behaves similarly to the analyte during chromatography. Structural differences in an analog can lead to different retention characteristics.
Mass Spectrometry Response Different m/z from the analyte, easily distinguishableDifferent m/z from the analyteBoth types of IS must have a different mass-to-charge ratio (m/z) for simultaneous detection with the analyte.
Correction for Matrix Effects ExcellentVariable, often incompleteSince the deuterated IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, leading to effective compensation.[3][4] A structural analog with a different retention time may be affected differently by the sample matrix.[5][6]
Correction for Extraction Recovery ExcellentGood to VariableThe deuterated IS closely tracks the analyte during sample preparation steps due to their similar properties. The recovery of a structural analog may not perfectly match that of the analyte.
Accuracy & Precision HighModerate to HighThe superior ability of the deuterated IS to correct for various sources of error typically results in higher accuracy and precision of the quantitative results.[1]
Availability & Cost Generally more expensive and may require custom synthesisOften more readily available and less expensiveThe synthesis of stable isotope-labeled compounds is a more complex and costly process.

Experimental Protocols: A Representative Bioanalytical Method

While a specific published method for Seliciclib Carboxylic Acid was not identified, the following is a representative LC-MS/MS protocol for the quantification of a similar small molecule kinase inhibitor in plasma, which can be adapted for the analysis of Seliciclib Carboxylic Acid using either this compound or a structural analog as an internal standard.

Objective: To quantify the concentration of Seliciclib Carboxylic Acid in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (either this compound or the structural analog IS) at a fixed concentration.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient starting from 5% B to 95% B over a few minutes, followed by a wash and re-equilibration step.

  • Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Seliciclib Carboxylic Acid: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by infusion).

      • This compound: Q1 m/z (analyte m/z + 7) → Q3 m/z (corresponding fragment ion).

      • Structural Analog IS: Q1 m/z → Q3 m/z (to be determined by infusion).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.

3. Data Analysis

  • Peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration of the calibration standards.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve using the measured peak area ratio.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound or Structural Analog IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography ionization Ionization (ESI) chromatography->ionization detection Mass Spectrometric Detection (MRM) ionization->detection integration Peak Integration detection->integration ratio_calculation Calculate Area Ratio (Analyte / IS) integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

G cluster_principle Principle of Isotope Dilution Mass Spectrometry cluster_key_concept Key Concept unknown_sample Unknown Sample (Contains Analyte) add_labeled_is Add a known amount of Stable Isotope-Labeled IS (e.g., this compound) unknown_sample->add_labeled_is extraction_analysis Sample Preparation & LC-MS/MS Analysis add_labeled_is->extraction_analysis mass_spec_detection Mass Spectrometer Detects both Analyte and IS extraction_analysis->mass_spec_detection ratio_measurement Measure the Ratio of Analyte to IS mass_spec_detection->ratio_measurement concentration_calculation Calculate Analyte Concentration based on the known amount of IS and the measured ratio ratio_measurement->concentration_calculation key_concept The ratio of the native analyte to the stable isotope-labeled internal standard remains constant throughout the analytical process, correcting for losses and variability. concentration_calculation->key_concept

Caption: Principle of stable isotope dilution mass spectrometry.

References

A Comparative Guide to Incurred Sample Reanalysis for Seliciclib: The Gold Standard vs. a Practical Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the reliability and reproducibility of bioanalytical data are paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure, ensuring that a validated bioanalytical method consistently produces accurate results for study samples. This guide provides a comprehensive comparison of two distinct approaches for the bioanalysis of Seliciclib, a cyclin-dependent kinase (CDK) inhibitor, focusing on the pivotal role of the internal standard (IS). We will explore the ideal scenario utilizing a stable isotope-labeled (SIL) d7-metabolite standard against a validated method employing a structural analog, 2H3-lidocaine.

The Cornerstone of Reliable Bioanalysis: The Internal Standard

An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, including calibrators and quality controls. Its primary function is to correct for variability during the analytical process, such as sample extraction, chromatographic separation, and mass spectrometric detection. The choice of IS significantly impacts the robustness and reliability of the bioanalytical method.

Stable isotope-labeled internal standards, particularly deuterated standards, are widely considered the "gold standard" in bioanalysis.[1][2] By replacing some hydrogen atoms with deuterium, the resulting molecule is chemically identical to the analyte but has a different mass, allowing for its distinction by the mass spectrometer. This near-identical nature enables the deuterated IS to co-elute with the analyte and experience the same ionization suppression or enhancement, thereby effectively compensating for matrix effects.[1][3]

Performance Showdown: Deuterated Metabolite vs. Structural Analog

While a specific validated method for Seliciclib using a d7-metabolite internal standard is not publicly available, the principles of bioanalysis and extensive experience with other compounds allow for a robust comparison with a documented method using a structural analog.

Parameter d7-Metabolite Internal Standard (Anticipated Performance) 2H3-Lidocaine (Structural Analog) Internal Standard (Published Data)
Specificity & Selectivity High: Co-elution with the metabolite minimizes interference from matrix components.Good: Chromatographic separation is crucial to distinguish from potential interferences.
Matrix Effect Compensation Excellent: Near-identical physicochemical properties ensure it is affected by the matrix in the same way as the analyte.[1][2]Moderate to Good: Differences in structure and retention time can lead to differential matrix effects.[3]
Accuracy & Precision High: Better correction for variability leads to lower bias and smaller coefficients of variation (CV%).Good: Published data for Roscovitine shows accuracy within ±15% and precision ≤11%.
Extraction Recovery Consistent: Tracks the analyte's recovery throughout the sample preparation process.Variable: Structural differences may lead to variations in extraction efficiency compared to the analyte.
Regulatory Acceptance Preferred by regulatory agencies like the FDA and EMA.Acceptable, but may require more extensive validation to demonstrate robustness.
Cost & Availability Higher cost and may require custom synthesis.Generally lower cost and more readily available.

Incurred Sample Reanalysis (ISR): The Ultimate Test of Reproducibility

ISR is a regulatory requirement for many clinical and non-clinical studies, providing a real-world assessment of a bioanalytical method's performance. The fundamental principle is to reanalyze a subset of study samples in a separate run and compare the results to the original values.

Regulatory Acceptance Criteria for Small Molecules:

For small molecule bioanalysis, the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have similar guidelines. At least two-thirds (67%) of the reanalyzed samples should have a percentage difference between the original and repeat results within ±20% of their mean.

The choice of internal standard directly impacts the likelihood of passing ISR acceptance criteria. A deuterated internal standard, by providing more accurate and precise data, increases the probability of demonstrating the reproducibility of the analytical method.

Experimental Protocols

Method 1: Bioanalysis of Seliciclib using a d7-Metabolite Internal Standard (Hypothetical Best Practice)

While a specific protocol is not available, a typical LC-MS/MS method would involve the following steps:

  • Sample Preparation:

    • Thaw plasma samples and the d7-metabolite internal standard working solution.

    • To a 100 µL aliquot of plasma, add 25 µL of the d7-metabolite IS working solution.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific transitions for Seliciclib, its carboxylated metabolite, and the d7-metabolite IS would be optimized.

Method 2: Bioanalysis of Roscovitine (Seliciclib) using 2H3-Lidocaine Internal Standard (Published Method)

This method details the determination of Roscovitine in plasma and urine samples.

  • Sample Preparation (On-line Microextraction in Packed Syringe - MEPS):

    • The sampling sorbent utilized was a polystyrene polymer.

    • 2H3-lidocaine was used as the internal standard.

  • LC-MS/MS Analysis:

    • Instrumentation: Liquid chromatography coupled with tandem mass spectrometry.

    • Quantification: The calibration curve was established within a concentration range of 0.5-2000 ng/mL in both plasma and urine.

    • Performance:

      • Limit of Detection (LOD): 0.5 ng/mL.

      • Lower Limit of Quantification (LLOQ): 1.0 ng/mL.

      • Accuracy: Within ±15%.

      • Precision: ≤11%.

      • Linearity: Regression correlation coefficients (r) ≥ 0.999.

Visualizing the Concepts

Figure 1: Incurred Sample Reanalysis (ISR) Workflow cluster_initial_analysis Initial Bioanalysis cluster_reanalysis Reanalysis cluster_evaluation Evaluation initial_run Perform initial analysis of study samples select_samples Select a subset of samples for ISR (e.g., 10%) initial_run->select_samples reanalyze_samples Reanalyze selected samples in a separate run select_samples->reanalyze_samples compare_results Compare original and reanalyzed concentrations reanalyze_samples->compare_results acceptance_criteria Apply acceptance criteria (e.g., ±20% difference for ≥67% of samples) compare_results->acceptance_criteria pass ISR Passed: Method is reproducible acceptance_criteria->pass Meets Criteria fail ISR Failed: Investigate and take corrective action acceptance_criteria->fail Does Not Meet Criteria

Caption: Workflow for Incurred Sample Reanalysis (ISR).

Figure 2: Impact of Internal Standard Choice on Bioanalytical Accuracy cluster_analyte Analyte in Biological Matrix cluster_is Internal Standard cluster_process Analytical Process cluster_result Resulting Data Quality analyte Seliciclib & Metabolite extraction Sample Extraction analyte->extraction matrix Matrix Components (e.g., phospholipids, proteins) deuterated_is d7-Metabolite IS (Near-Identical Properties) deuterated_is->extraction Tracks Analyte Closely accurate_data High Accuracy & Precision analog_is Structural Analog IS (Similar but Different Properties) analog_is->extraction May Behave Differently less_accurate_data Potential for Inaccuracy & Imprecision lc_separation LC Separation extraction->lc_separation ms_detection MS Detection (Ion Suppression/Enhancement) lc_separation->ms_detection ms_detection->accurate_data Effective Compensation ms_detection->less_accurate_data Incomplete Compensation

Caption: Choice of Internal Standard and its impact on data quality.

Conclusion

The selection of an appropriate internal standard is a critical determinant of the quality and reliability of bioanalytical data. For the analysis of Seliciclib and its metabolites, a deuterated metabolite internal standard represents the gold standard, offering superior performance in compensating for matrix effects and ensuring the highest level of accuracy and precision. While a validated method using a structural analog like 2H3-lidocaine provides a viable and practical alternative, it may be more susceptible to analytical variability. For pivotal studies requiring the utmost confidence in pharmacokinetic data, the investment in a stable isotope-labeled internal standard is strongly recommended to ensure the robustness and reproducibility of the bioanalytical method, as rigorously tested by incurred sample reanalysis.

References

The Gold Standard in Bioanalysis: Assessing Accuracy and Precision with Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of investigational drugs and their metabolites is the bedrock of successful preclinical and clinical studies. In the bioanalysis of Seliciclib (R-roscovitine), a potent cyclin-dependent kinase (CDK) inhibitor, the choice of an appropriate internal standard is critical for obtaining reliable pharmacokinetic data. This guide provides an objective comparison of the expected performance of a stable isotope-labeled internal standard, Seliciclib Carboxylic Acid-d7, against a common alternative, a structural analog, supported by established principles of bioanalytical method validation.

Seliciclib undergoes significant metabolism, with its major metabolite being the corresponding carboxylic acid (COOH-Seliciclib).[1][2] Accurate quantification of both the parent drug and this active metabolite is crucial for a complete understanding of its pharmacokinetic profile. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a recommendation echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5] A SIL-IS, such as this compound, is chemically identical to the analyte, ensuring it co-elutes and experiences the same extraction inefficiencies and matrix effects.[3][6] This co-elution is a critical characteristic that allows for the most accurate correction of analytical variability.[6]

Comparative Performance: this compound vs. a Structural Analog

The primary advantage of using this compound as an internal standard for the quantification of both Seliciclib and COOH-Seliciclib lies in its ability to minimize variability and improve data quality. While a structural analog internal standard can be used, it may not perfectly mimic the analyte's behavior during sample preparation and ionization, potentially leading to less reliable data.[7] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate SIL-IS, highlighting the regulatory preference for this approach.[7]

The following table summarizes the expected performance characteristics of a bioanalytical method for Seliciclib and COOH-Seliciclib using this compound versus a structural analog internal standard, based on established principles of bioanalytical method validation.

Validation ParameterExpected Performance with this compound (SIL-IS)Expected Performance with Structural Analog ISRationale for Superiority of SIL-IS
Accuracy Within ±5% of nominal concentrationWithin ±15% of nominal concentrationSIL-IS perfectly mimics the analyte's behavior, correcting for matrix effects and extraction variability more effectively.[3][8]
Precision (%CV) ≤ 5%≤ 15%The identical physicochemical properties of the SIL-IS lead to more consistent analyte-to-IS ratios, reducing variability.[8]
Matrix Effect Minimal to negligible impact on accuracyPotential for significant ion suppression or enhancement, leading to biased resultsAs the SIL-IS and analyte co-elute and have the same ionization properties, any matrix-induced changes in signal are mirrored and thus normalized.[7]
Recovery Consistent and reproducible, with variations effectively correctedMay exhibit different extraction efficiency than the analyte, leading to inaccurate quantificationThe SIL-IS experiences the same losses as the analyte during sample processing, ensuring the ratio remains constant.
Linearity (r²) ≥ 0.998≥ 0.995Improved precision and accuracy contribute to a more reliable and linear calibration curve.
Lower Limit of Quantification (LLOQ) Potentially lower due to reduced background noise and better signal-to-noiseMay be higher due to greater variability and potential for interferences.The robustness of the method with a SIL-IS often allows for the achievement of lower, more sensitive quantification limits.

Experimental Protocols

A robust and validated bioanalytical method is essential for the reliable quantification of Seliciclib and its carboxylic acid metabolite. The following is a representative experimental protocol for an LC-MS/MS method in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.

  • Reagents: Human plasma, Seliciclib and COOH-Seliciclib reference standards, this compound (internal standard), Acetonitrile (B52724) (LC-MS grade).

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in 50% methanol).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Seal the plate and inject onto the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for Seliciclib, COOH-Seliciclib, and this compound.

Visualizing Key Processes

To further clarify the context of Seliciclib bioanalysis, the following diagrams illustrate the relevant biological pathway and the analytical workflow.

Seliciclib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E (G1/S Transition) CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE CDK7 CDK7 CDK7_CyclinH CDK7/Cyclin H (CDK Activating Kinase) CDK7->CDK7_CyclinH CyclinH Cyclin H CyclinH->CDK7_CyclinH CDK9 CDK9 CDK9_CyclinT CDK9/Cyclin T (Transcription Elongation) CDK9->CDK9_CyclinT CyclinT Cyclin T CyclinT->CDK9_CyclinT Apoptosis Apoptosis CDK2_CyclinE->Apoptosis Cell Cycle Arrest Transcription Transcription (RNA Polymerase II) CDK9_CyclinT->Transcription Phosphorylation Seliciclib Seliciclib (R-roscovitine) Seliciclib->CDK2_CyclinE Inhibition Seliciclib->CDK7_CyclinH Inhibition Seliciclib->CDK9_CyclinT Inhibition Transcription->Apoptosis Downregulation of anti-apoptotic proteins

Seliciclib's mechanism of action via CDK inhibition.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Plasma_Sample Plasma Sample (containing Seliciclib & COOH-Seliciclib) Add_IS Spike with Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Quantification using Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Report Final Concentration Calibration_Curve->Final_Concentration

A typical bioanalytical workflow for Seliciclib.

References

A Comparative Guide to Seliciclib Quantification: Unveiling the Roles of Linearity and Sensitivity with d7-Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of therapeutic candidates like Seliciclib is paramount. This guide provides an objective comparison of analytical methodologies for Seliciclib quantification, with a focus on the linearity and sensitivity achievable with the use of a deuterated internal standard. Experimental data from validated methods are presented to support this analysis.

Seliciclib (also known as Roscovitine (B1683857) or CYC202) is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1] Its mechanism of action involves the disruption of the cell cycle and the induction of apoptosis in cancer cells, making it a promising candidate in oncology research. Accurate quantification of Seliciclib in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. The use of a stable isotope-labeled internal standard, such as Seliciclib-d7, is a widely accepted strategy to enhance the accuracy and precision of quantification, particularly in complex biological samples.[2]

Comparative Analysis of Quantification Methods

This guide compares two distinct analytical approaches for Seliciclib quantification: a High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. While a specific validated LC-MS/MS method for Seliciclib using a d7-standard with published linearity and sensitivity data was not identified, a highly relevant LC-MS/MS method for Roscovitine (Seliciclib) using a different internal standard is presented as a proxy to demonstrate the typical performance of this technology.[3]

ParameterHPLC-PDA MethodLC-MS/MS Method (Roscovitine)[3]
Internal Standard Linifanib2H3-lidocaine
Linear Range 50 - 1000 ng/mL[4][5]0.5 - 2000 ng/mL[3]
**Correlation Coefficient (R²) **> 0.995[4][5]≥ 0.999[3]
Lower Limit of Quantification (LLOQ) 66.1 ng/mL[4][5]1.0 ng/mL[3]
Limit of Detection (LOD) 21.8 ng/mL[4]0.5 ng/mL[3]
Instrumentation HPLC with PDA DetectorLC with Tandem Mass Spectrometer
Sample Preparation Protein Precipitation[4][5]On-line Microextraction in Packed Syringe[3]

Key Observations:

  • The LC-MS/MS method demonstrates significantly higher sensitivity, with a Lower Limit of Quantification (LLOQ) approximately 66 times lower than the HPLC-PDA method.[3][4][5]

  • The linear dynamic range of the LC-MS/MS method is substantially wider, allowing for the quantification of Seliciclib over a greater concentration spectrum.[3][4][5]

  • Both methods exhibit excellent linearity, with correlation coefficients approaching unity, indicating a strong correlation between the analytical response and the concentration of the analyte.[3][4][5]

Experimental Protocols

HPLC-PDA Method for Seliciclib Quantification[4][5]

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, add the internal standard (Linifanib).

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

LC-MS/MS Method for Roscovitine (Seliciclib) Quantification[3]

1. On-line Sample Preparation (Microextraction in Packed Syringe):

  • Plasma or urine samples are directly injected into the system.

  • The analyte is extracted and concentrated on a packed sorbent within the syringe.

  • The extracted analyte is then eluted directly into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • The specific chromatographic conditions (column, mobile phase, etc.) were not detailed in the abstract.

  • Mass Spectrometry: Tandem mass spectrometer.[3]

  • Internal Standard: 2H3-lidocaine.[3]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for Seliciclib quantification and the signaling pathway it targets.

G Experimental Workflow for Seliciclib Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma) add_is Add d7-Seliciclib (Internal Standard) start->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization mass_analysis Tandem Mass Spectrometry (MS/MS) ionization->mass_analysis detection Detection of Seliciclib and d7-Seliciclib mass_analysis->detection peak_integration Peak Area Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Quantify using Calibration Curve ratio_calculation->calibration_curve result Determine Seliciclib Concentration calibration_curve->result G Seliciclib Signaling Pathway Inhibition cluster_cellular_processes Cellular Processes Seliciclib Seliciclib (Roscovitine) CDK2 CDK2 / Cyclin E/A Seliciclib->CDK2 CDK7 CDK7 / Cyclin H Seliciclib->CDK7 CDK9 CDK9 / Cyclin T Seliciclib->CDK9 CellCycle Cell Cycle Progression (G1/S and G2/M Transitions) CDK2->CellCycle CDK7->CellCycle Transcription Transcription Elongation (RNA Polymerase II) CDK9->Transcription Apoptosis Apoptosis CellCycle->Apoptosis Mcl1 Mcl-1 (Anti-apoptotic protein) Transcription->Mcl1 Mcl1->Apoptosis

References

The Gold Standard for Seliciclib Bioanalysis: A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Seliciclib, the choice of an appropriate internal standard is a critical decision that directly impacts data quality, accuracy, and reliability. This guide provides an objective comparison of deuterated (²H) and carbon-13 (¹³C)-labeled internal standards, supported by established principles in mass spectrometry and generalized experimental data, to inform the selection for quantitative assays of the cyclin-dependent kinase inhibitor, Seliciclib.

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] A SIL internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby providing the most accurate compensation for experimental variability.[1][2][3] However, the choice between incorporating deuterium (B1214612) or carbon-13 isotopes can lead to significant differences in analytical performance.

Key Performance Parameters: A Comparative Analysis

The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency to perfectly mirror its behavior.[4] As the following comparison illustrates, ¹³C-labeled standards more closely approach this ideal.

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings & Implications for Seliciclib Analysis
Chromatographic Co-elution Often exhibits a retention time shift, typically eluting slightly earlier than the unlabeled analyte.[5][6][7] This "isotope effect" is due to the greater mass difference between hydrogen and deuterium.[6]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[5][8] The smaller relative mass difference between ¹²C and ¹³C minimizes any isotope effect.[7]For complex biological matrices, where ion suppression can vary across a chromatographic peak, the superior co-elution of a ¹³C-labeled Seliciclib standard ensures more accurate compensation for matrix effects.[5][9]
Accuracy & Precision Can lead to inaccuracies and greater variability. Studies have shown significant errors (up to 40% in one example) due to imperfect retention time matches in regions of differential matrix effects.[5][10]Demonstrates improved accuracy and precision.[5][11] The identical chromatographic behavior leads to more reliable and reproducible quantification.[11]To ensure the highest data integrity for pharmacokinetic and clinical studies of Seliciclib, a ¹³C-labeled internal standard is the superior choice for minimizing bias and improving assay precision.
Isotopic Stability Susceptible to back-exchange, where deuterium atoms are replaced by protons from the solvent or matrix, especially if the labels are on heteroatoms (O, N).[9][10] This can compromise accuracy by altering the standard's concentration.[9]Highly stable with no risk of isotopic exchange.[8] The carbon-carbon bonds are not susceptible to this phenomenon.Given the structure of Seliciclib, which contains multiple nitrogen atoms, a ¹³C-labeled standard eliminates the risk of label instability that could occur with a deuterated analogue, ensuring long-term sample and stock solution stability.
Cost & Availability Generally less expensive and more commercially available due to simpler synthesis routes.[8]Typically more costly and may require custom synthesis due to more complex synthetic procedures.[8]While deuterated Seliciclib may be a more cost-effective option, the potential for compromised data quality may outweigh the initial cost savings, especially in regulated bioanalysis. The investment in a ¹³C standard is often justified by reduced method development time and greater assay robustness.

Experimental Protocols

While a specific, validated method for Seliciclib using a ¹³C-labeled standard is not publicly available, the following represents a typical and robust experimental protocol for the quantification of a small molecule kinase inhibitor like Seliciclib in human plasma, adaptable for either internal standard type.

Sample Preparation: Protein Precipitation

This method is often used for its simplicity and speed.

  • Aliquoting : In a microcentrifuge tube, aliquot 100 µL of human plasma (sample, calibration standard, or quality control).

  • Internal Standard Spiking : Add 10 µL of the internal standard working solution (either deuterated or ¹³C-labeled Seliciclib, at a concentration of 500 ng/mL) to each tube.

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortexing : Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[12]

LC-MS/MS Analysis
  • Chromatographic System : A UHPLC system is recommended for optimal resolution.

  • Chromatographic Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable choice for separating Seliciclib from endogenous matrix components.

  • Mobile Phases :

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution : A gradient elution is employed to effectively separate the analyte. A typical gradient might run from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate : A flow rate of 0.4 mL/min is standard for this column dimension.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Seliciclib and its labeled internal standards would be optimized by direct infusion.

    • Seliciclib : m/z (precursor) → m/z (product)

    • Deuterated Seliciclib (e.g., d7) : m/z (precursor+7) → m/z (product)

    • ¹³C-Labeled Seliciclib (e.g., ¹³C₆) : m/z (precursor+6) → m/z (product)

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams depict a typical bioanalytical workflow, the signaling pathway of Seliciclib, and the logical relationship in choosing an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (¹³C or ²H Seliciclib) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Injection Supernatant->Inject UPLC UHPLC Separation (C18 Column) Inject->UPLC MS Mass Spectrometry (MRM Detection) UPLC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate

Caption: A typical bioanalytical workflow for Seliciclib quantification.

cluster_cdk cluster_downstream Seliciclib Seliciclib CDK2_CyclinE CDK2 / Cyclin E Seliciclib->CDK2_CyclinE CDK7_CyclinH CDK7 / Cyclin H Seliciclib->CDK7_CyclinH CDK9_CyclinT CDK9 / Cyclin T Seliciclib->CDK9_CyclinT Transcription Inhibition of Transcription CDK7_CyclinH->Transcription CDK9_CyclinT->Transcription Mcl1 Downregulation of Mcl-1 Transcription->Mcl1 Apoptosis Induction of Apoptosis Mcl1->Apoptosis inhibition leads to

Caption: Simplified signaling pathway for Seliciclib's mechanism of action.[11][13][14][15]

Start Need for Seliciclib Bioanalysis Decision Choice of Internal Standard Start->Decision Deuterated Deuterated (²H) IS Decision->Deuterated Cost-Sensitive C13 ¹³C-Labeled IS Decision->C13 Accuracy-Critical Deuterated_Pros Pros: - Lower Cost - More Available Deuterated->Deuterated_Pros Deuterated_Cons Cons: - Isotope Effect (RT Shift) - Potential Back-Exchange - Lower Accuracy Deuterated->Deuterated_Cons Result_D Acceptable Data (with careful validation) Deuterated->Result_D C13_Pros Pros: - Co-elution with Analyte - High Stability - Superior Accuracy & Precision C13->C13_Pros C13_Cons Cons: - Higher Cost - Less Available C13->C13_Cons Result_C13 High-Quality, Robust Data (Gold Standard) C13->Result_C13

Caption: Logical decision framework for internal standard selection.

Conclusion and Recommendation

While deuterated internal standards can be employed to develop acceptable bioanalytical methods and are often more accessible, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards.[4][5][16] For the bioanalysis of Seliciclib, particularly in the context of drug development where data integrity is paramount, a ¹³C-labeled internal standard is the recommended choice. Its identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, ensuring the most accurate and precise quantification, especially in complex biological matrices.[11] The initial investment in a ¹³C standard is justified by the generation of more robust, reliable, and defensible data.

References

A Comparative Guide to Inter-Laboratory Bioanalysis of Seliciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of Seliciclib (also known as R-roscovitine or CYC202), a potent cyclin-dependent kinase (CDK) inhibitor. The objective is to offer a clear, data-driven overview of the performance of a High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) method and a representative High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This comparison is intended to assist researchers in selecting the appropriate analytical technique and to facilitate the standardization of methods across different laboratories to ensure data comparability in non-clinical and clinical studies.

Mechanism of Action: Seliciclib's Impact on the Cell Cycle

Seliciclib is a small-molecule inhibitor that competitively targets the ATP-binding site of several cyclin-dependent kinases, primarily CDK2, CDK7, and CDK9.[1] This inhibition disrupts the cell cycle progression and can lead to apoptosis.[1] By inhibiting these key regulators, Seliciclib effectively halts the proliferation of cancer cells, making it a compound of significant interest in oncology research.[2]

Seliciclib_Pathway cluster_transcription Transcription G1 G1 Phase S S Phase G1->S CDK2/Cyclin E G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase G2->M CDK1/Cyclin B RNAPII RNA Polymerase II Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation CDK7, CDK9 Seliciclib Seliciclib CDK2/Cyclin E CDK2/Cyclin E Seliciclib->CDK2/Cyclin E CDK2/Cyclin A CDK2/Cyclin A Seliciclib->CDK2/Cyclin A CDK7, CDK9 CDK7, CDK9 Seliciclib->CDK7, CDK9

Figure 1: Simplified signaling pathway of Seliciclib's mechanism of action.

Comparative Performance of Bioanalytical Methods

The following tables summarize the key performance parameters of two distinct bioanalytical methods for the quantification of Seliciclib in plasma. Method A is an HPLC-PDA method, and Method B is a representative LC-MS/MS method. The data for Method A is derived from a published study by Abuhejail et al. (2024).[3][4][5]

Table 1: Method Performance Characteristics

ParameterMethod A: HPLC-PDA[3][4][5]Method B: Representative LC-MS/MS
Linearity Range 50 - 1000 ng/mL1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 66.1 ng/mL1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) ≤ 15%≤ 15%
Selectivity No interference from endogenous componentsHigh, based on mass-to-charge ratio
Internal Standard (IS) LinifanibStable Isotope Labeled Seliciclib (SIL-SEL)

Table 2: Sample Preparation and Chromatography

ParameterMethod A: HPLC-PDA[3][4][5]Method B: Representative LC-MS/MS
Biological Matrix Rat PlasmaHuman Plasma
Sample Preparation Protein PrecipitationProtein Precipitation or Liquid-Liquid Extraction
Chromatographic Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile (B52724):Ammonium (B1175870) Acetate (B1210297) (pH 5) (50:50, v/v)Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Detection PDA at 230 nmTandem Mass Spectrometry (MRM mode)

Experimental Protocols

Method A: HPLC-PDA Bioanalysis of Seliciclib

This protocol is based on the method described by Abuhejail et al. (2024).[3][4][5]

  • Sample Preparation:

    • To 200 µL of plasma, add 20 µL of the internal standard (Linifanib) solution.

    • Add 600 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity HPLC system with a PDA detector.

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 5.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

Method B: Representative LC-MS/MS Bioanalysis of Seliciclib

This is a generalized protocol based on common practices for the LC-MS/MS analysis of small molecule drugs in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (SIL-Seliciclib).

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to a 96-well plate for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content over several minutes.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Seliciclib and its internal standard.

Inter-Laboratory Validation Workflow

To ensure consistency and reliability of bioanalytical data across different laboratories, a thorough inter-laboratory validation should be performed. This process involves comparing the performance of the same bioanalytical method in different facilities.

Interlab_Validation_Workflow start Start: Method Transfer sop Standard Operating Procedure (SOP) Harmonization start->sop analyst Analyst Training and Qualification sop->analyst validation Partial or Full Method Validation at Receiving Lab analyst->validation qc_exchange Exchange and Analysis of Quality Control (QC) Samples validation->qc_exchange data_comp Statistical Comparison of Results (e.g., Bland-Altman plot) qc_exchange->data_comp isr Incurred Sample Reanalysis (ISR) Comparison data_comp->isr end End: Method Harmonization Achieved isr->end

Figure 2: A typical workflow for inter-laboratory bioanalytical method validation.

Conclusion

Both HPLC-PDA and LC-MS/MS methods offer viable approaches for the bioanalysis of Seliciclib, each with its own advantages. The HPLC-PDA method is robust and utilizes widely available instrumentation, making it a cost-effective option for routine analysis.[3][4][5] In contrast, LC-MS/MS provides superior sensitivity and selectivity, which is crucial for studies requiring very low limits of quantification. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources. For inter-laboratory studies, a well-defined and harmonized protocol, along with a comprehensive cross-validation plan, is essential to ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to Internal Standard Selection for Seliciclib Bioanalysis: Adhering to Regulatory Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of internal standard strategies in Seliciclib assays, supported by experimental data and aligned with global regulatory expectations.

The robust and reliable quantification of drug candidates in biological matrices is a cornerstone of successful drug development. For Seliciclib (also known as Roscovitine or CYC202), a cyclin-dependent kinase (CDK) inhibitor, the choice of an appropriate internal standard (IS) in bioanalytical assays is critical for ensuring data integrity and regulatory compliance. This guide provides an objective comparison of two primary internal standard strategies—the use of a stable isotope-labeled (SIL) internal standard versus a structural analog—supported by experimental data and in the context of current regulatory guidelines.

Regulatory Landscape: The Harmonized Approach

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their expectations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1] A key tenet of this guideline is the strong recommendation for the use of a stable isotope-labeled analyte as the internal standard for mass spectrometric assays whenever possible.[2] The absence of an IS must be scientifically justified.[3]

The rationale for this preference lies in the ability of a SIL-IS to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This minimizes the impact of variability, leading to more accurate and precise results.[4]

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

Validation Parameter Method with Structural Analog IS (Seliciclib with Linifanib) Representative Method with SIL-IS (Ribociclib with Ribociclib-D6)
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.998
Lower Limit of Quantification (LLOQ) 66.1 ng/mL50.0 pg/mL
Intra-day Precision (%CV) ≤ 5.0%1.2% to 4.5%
Inter-day Precision (%CV) ≤ 7.5%3.5% to 7.4%
Intra-day Accuracy (%Bias) -2.0% to 3.0%-8.3% to 5.5%
Inter-day Accuracy (%Bias) -3.0% to 4.0%3.9% to 10.6%
Recovery Not explicitly reported~88.2% to 99.6%
Matrix Effect Not explicitly reportedNot significant (%CV 1.27)

Data for the structural analog IS is sourced from a study on Seliciclib with linifanib (B1684607) IS. Data for the SIL-IS is representative and sourced from a study on Ribociclib with Ribociclib-D6 IS.[1]

As the data suggests, both approaches can yield methods that meet regulatory acceptance criteria for linearity, precision, and accuracy. However, the use of a SIL-IS typically results in a significantly lower LLOQ, demonstrating superior sensitivity. Furthermore, SIL-IS are better equipped to compensate for variability in extraction recovery and matrix effects, which are critical parameters for ensuring method robustness.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are outlines of the experimental protocols for the two compared methods.

Protocol 1: Seliciclib Quantification using a Structural Analog IS (Linifanib)

This protocol is based on the published HPLC-PDA method.

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of linifanib working solution (internal standard).

  • Add 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

Protocol 2: Representative Method for a CDK Inhibitor (Ribociclib) using a SIL-IS (Ribociclib-D6)

This protocol is based on a validated LC-MS/MS method.

1. Sample Preparation:

  • To 50 µL of plasma, add the Ribociclib-D6 internal standard working solution.

  • Add acetonitrile to precipitate proteins.

  • Vortex and centrifuge to separate the supernatant.

  • The supernatant is then further processed, typically by evaporation and reconstitution in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)

  • Mobile Phase: A gradient of 5mM ammonium formate (B1220265) and acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) with transitions of m/z 435.5 → 112.1 for Ribociclib and m/z 441.7 → 112.1 for Ribociclib-D6.[1]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind internal standard selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms MS/MS Detection hplc->ms data Data Acquisition ms->data G start Start: IS Selection for Seliciclib Assay sil_available Is a Stable Isotope-Labeled IS (e.g., Seliciclib-d7) available? start->sil_available use_sil Use SIL-IS (Preferred Method) sil_available->use_sil Yes justify_analog Justify use of structural analog sil_available->justify_analog No validate Perform full method validation per ICH M10 use_sil->validate select_analog Select a suitable structural analog (e.g., Linifanib) justify_analog->select_analog select_analog->validate end End: Validated Assay validate->end

References

Justification for Using a Metabolite Internal Standard for Parent Drug Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly within the framework of regulated drug development, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical data. The gold standard is the use of a stable isotope-labeled internal standard (SIL-IS) due to its near-identical physicochemical properties to the analyte. However, circumstances such as cost, availability, or the stage of drug development may necessitate the consideration of alternatives. This guide provides a comprehensive comparison of internal standard choices, with a specific focus on the justification, challenges, and validation requirements for the unconventional approach of using a major metabolite as an internal standard for the quantification of its parent drug.

The Role of the Internal Standard in Bioanalysis

An internal standard is a compound of known concentration added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, prior to sample processing. Its primary function is to compensate for variability throughout the analytical workflow, including:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

  • Chromatographic Separation: Variations in injection volume and retention time.

  • Mass Spectrometric Detection: Signal suppression or enhancement due to matrix effects.

By calculating the peak area ratio of the analyte to the internal standard, these sources of error can be effectively normalized, leading to more accurate and precise quantification. An ideal internal standard should co-elute with the analyte or have very similar chromatographic behavior, exhibit comparable extraction recovery, and experience the same degree of matrix effect.

Comparison of Internal Standard Options

The selection of an internal standard is a critical decision in method development. The following table provides a comparative overview of the most common options.

FeatureStable Isotope-Labeled IS (SIL-IS)Structural Analog ISMetabolite IS
Physicochemical Properties Virtually identical to the analyte.Similar, but not identical to the analyte.Different from the parent drug (e.g., polarity, pKa).
Chromatographic Behavior Co-elutes with the analyte.Elutes close to the analyte.Different retention time from the parent drug.
Extraction Recovery Identical to the analyte.Similar, but can differ from the analyte.May differ significantly from the parent drug.
Matrix Effect Compensation Excellent; experiences the same ion suppression/enhancement.Good, but may not perfectly mimic the analyte.Potentially poor and unpredictable.
Risk of Cross-Interference Minimal, but must be checked for isotopic contribution.Possible if fragmentation is similar.High potential for back-conversion to the parent drug.
Availability & Cost Often requires custom synthesis; can be expensive.May be readily available and less expensive.May require custom synthesis if not commercially available.
Regulatory Acceptance Universally accepted; the "gold standard".Generally accepted when SIL-IS is not available.Requires extensive justification and is not a standard practice.

The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This results in a compound with a different mass-to-charge ratio (m/z) that can be distinguished by the mass spectrometer, but with chemical and physical properties that are nearly identical to the unlabeled analyte.[1]

Key Advantages:

  • Identical Behavior: A SIL-IS tracks the analyte through every step of the analytical process with the highest possible fidelity.[2]

  • Superior Matrix Effect Compensation: As it co-elutes with the analyte, it experiences the same microenvironment in the ion source, providing the most accurate correction for ion suppression or enhancement.[3]

  • High Regulatory Acceptance: Regulatory bodies like the FDA and EMA consider SIL-IS to be the preferred choice for quantitative bioanalysis.[4]

Experimental Protocol: Quantification of Sildenafil (B151) and N-desmethyl sildenafil using a SIL-IS

This protocol is representative of the standard, regulatory-accepted approach for quantifying a parent drug and its metabolite.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add the internal standard working solution containing sildenafil-d8.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[5]

  • Mobile Phase: Gradient elution with 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Detection: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

    • Sildenafil: m/z 475.3 → 100.1[5]

    • N-desmethyl sildenafil: m/z 461.2 → 283.3[5]

    • Sildenafil-d8 (IS): m/z 483.3 → 108.1[5]

Performance Data for SIL-IS Method (Sildenafil)

The following table summarizes typical validation data for a method using a SIL-IS, demonstrating its high performance.

ParameterSildenafilN-desmethyl sildenafilAcceptance Criteria
Linearity (r²) >0.99>0.99≥0.99
LLOQ 1.0 ng/mL[5]1.0 ng/mL[5]S/N > 5
Intra-day Precision (%CV) <10%[5]<10%[5]≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) <10%[5]<10%[5]≤15% (≤20% at LLOQ)
Accuracy (% Bias) Within ±10%[5]Within ±10%[5]Within ±15% (±20% at LLOQ)
Extraction Recovery >90%[5]>90%[5]Consistent and reproducible

The Alternative: Using a Metabolite as an Internal Standard

The proposition of using a drug's metabolite as an internal standard for the parent drug is based on the premise that it is a structurally related molecule that is present in the same biological matrix. However, this approach is fraught with significant challenges and is not a common or recommended practice in regulated bioanalysis. A thorough literature search reveals a lack of validated methods employing this strategy, underscoring its limited acceptance and viability.

Theoretical Justification

The primary theoretical argument for using a metabolite as an IS is that it may experience a similar metabolic and clearance pathway, potentially leading to it being embedded in the biological matrix in a similar fashion to the parent drug. This could, in theory, offer some advantages in mimicking matrix effects compared to a completely unrelated structural analog.

Significant Challenges and Risks

Despite the theoretical possibility, the practical and scientific hurdles are substantial.

1. Different Physicochemical Properties: Metabolism almost always alters a molecule's polarity. For example, hydroxylation or demethylation changes the molecule's size, shape, and hydrogen bonding capacity. This results in different chromatographic retention times, different extraction efficiencies, and different ionization efficiencies in the mass spectrometer. An IS that does not behave like the analyte cannot provide reliable correction.

2. Potential for Back-Conversion: Certain classes of metabolites, particularly glucuronides and lactones, are known to be unstable and can revert to the parent drug ex vivo (after sample collection). If a metabolite is used as an IS, any back-conversion would lead to an artificial increase in the measured parent drug concentration, resulting in a significant overestimation of patient exposure. Rigorous stability testing in the presence of the parent drug would be required to rule out this possibility.

3. In-Source Fragmentation or Conversion: Metabolites can sometimes convert to the parent drug within the mass spectrometer's ion source. This in-source conversion would interfere with the measurement of the parent drug and invalidate the results. Chromatographic separation of the parent and metabolite is essential to mitigate this risk, but this further highlights their different chemical properties, making the metabolite a poor choice for an IS.

4. Lack of Validated Examples: Extensive searches for validated bioanalytical methods using a major metabolite (e.g., N-desmethyl sildenafil for sildenafil, or O-desmethyl venlafaxine (B1195380) for venlafaxine) as the internal standard for the parent drug did not yield any examples. Published methods for these compounds consistently use a SIL-IS for the parent drug and, if needed, a separate SIL-IS for the metabolite.[5][6][7] This absence of supporting literature is strong evidence that the challenges outweigh any potential benefits.

Experimental Validation Hurdles

To even consider using a metabolite as an IS, an extensive and rigorous validation would be required, going far beyond a standard method validation.

Critical Validation Experiments:

  • Parallelism of Extraction Recovery: Demonstrate that the extraction recovery of the metabolite and the parent drug are identical across a range of concentrations and in different lots of biological matrix.

  • Matrix Effect Evaluation: Prove that the metabolite and the parent drug experience identical ion suppression/enhancement in at least six different sources of the biological matrix.

  • Comprehensive Stability Testing:

    • Conduct freeze-thaw, bench-top, and long-term stability experiments.

    • Crucially, perform stability tests of the parent drug in the presence of high concentrations of the metabolite, and vice-versa, to definitively rule out interconversion.

The likelihood of a metabolite successfully passing these rigorous tests is low due to the inherent chemical differences between it and the parent drug.

Visualizing the Workflow and Logic

Internal Standard Selection Logic

The following diagram illustrates the decision-making process for selecting an internal standard, highlighting the preferred pathway and the challenges of using a metabolite.

Caption: Decision workflow for internal standard selection.
Standard Bioanalytical Workflow with SIL-IS

This diagram shows a typical workflow for sample analysis using the recommended SIL-IS approach.

sample Biological Sample (Plasma, Urine, etc.) add_is Add Known Amount of SIL-IS sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Acquisition (Peak Areas for Analyte & SIL-IS) analysis->data ratio Calculate Peak Area Ratio (Analyte / SIL-IS) data->ratio quant Quantify Analyte Concentration using Calibration Curve ratio->quant

Caption: Standard bioanalytical workflow using a SIL-IS.
Parent-Metabolite Relationship and Back-Conversion Risk

This diagram illustrates the metabolic pathway and the potential for ex vivo back-conversion, which compromises the integrity of the sample if a metabolite is used as an IS.

parent Parent Drug metabolite Metabolite parent->metabolite In Vivo Metabolism (e.g., CYP450) metabolite->parent Ex Vivo Back-Conversion (e.g., unstable glucuronide)

Caption: Metabolic pathway and risk of back-conversion.

Conclusion

While the exploration of alternative internal standards is a valid scientific endeavor, the use of a metabolite as an internal standard for its parent drug is not a justifiable approach in regulated bioanalysis. The fundamental dissimilarities in physicochemical properties between a parent drug and its metabolite mean that the metabolite is unlikely to adequately track the parent drug through the analytical process. This introduces a high risk of inaccurate and unreliable data.

Furthermore, the potential for ex vivo back-conversion of the metabolite to the parent drug presents a critical flaw that can lead to a significant overestimation of the analyte's concentration. The conspicuous absence of validated methods in the scientific literature serves as strong evidence that this approach is not considered viable by the bioanalytical community.

For robust, reliable, and regulatory-compliant quantification of a parent drug, the use of a stable isotope-labeled internal standard remains the unequivocal gold standard. When a SIL-IS is unavailable, a carefully selected and validated structural analog is the next best alternative. The use of a metabolite as an internal standard for its parent drug should be avoided due to the significant scientific and regulatory risks involved.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Seliciclib Carboxylic Acid-d7, a deuterated metabolite of the cyclin-dependent kinase inhibitor Seliciclib. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with Seliciclib and its derivatives. Based on the SDS for (R)-Roscovitine, the compound is classified with the following hazards[1]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Therefore, all handling and disposal activities must be conducted while wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the compound[2].

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact[2].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[2].

All procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key identifiers and hazard information for the parent compound, (R)-Roscovitine (Seliciclib).

PropertyValueReference
Synonyms Seliciclib, CYC202, (R)-Roscovitine[3][4]
CAS Number 186692-46-6[2][3]
Molecular Formula C₁₉H₂₆N₆O[3]
Molecular Weight 354.5 g/mol [3]
Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with many research chemicals, involves a multi-step process focused on containment and proper waste stream management. The primary recommended method of disposal for investigational drugs is incineration by a licensed environmental management vendor[5].

1. Waste Identification and Segregation:

  • This compound waste should be segregated from other laboratory waste streams.
  • This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound.

2. Containment of Solid Waste:

  • Carefully collect all solid waste, including residual powder and contaminated disposables.
  • To prevent the generation of dust, sweep up material carefully or use a method that does not create airborne particles[2].
  • Place all solid waste into a clearly labeled, sealed, and suitable container. The container should be compatible with the chemical and prevent leakage.

3. Containment of Liquid Waste:

  • Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container.
  • Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste guidelines.

4. Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
  • Include any known hazard information (e.g., "Harmful," "Irritant").
  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[5].
  • Provide them with all necessary information about the waste material.
  • The EHS department will then manage the transportation and final disposal, which will typically involve incineration at a licensed facility[5].

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Preparation & Segregation cluster_1 Containment cluster_2 Storage & Disposal A Identify Seliciclib Carboxylic Acid-d7 Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Solid and Liquid Waste Streams B->C D Collect Solid Waste in a Labeled, Sealed Container C->D E Collect Liquid Waste in a Labeled, Sealed Container C->E F Store Waste in a Designated Secondary Containment Area D->F E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Transfer to Licensed Waste Management Vendor G->H I Final Disposal via Incineration H->I

Caption: Disposal workflow for this compound.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and building trust in their operational integrity.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Seliciclib Carboxylic Acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Seliciclib Carboxylic Acid-d7, a potent active pharmaceutical ingredient metabolite, are critical for ensuring the safety of laboratory personnel. Due to its potential cytotoxic nature, stringent adherence to established guidelines for handling highly potent compounds is imperative.

The cornerstone of safe handling lies in a combination of engineering controls, strict operational procedures, and the correct use of personal protective equipment (PPE).[4] All work with powdered forms of this compound should be conducted in a designated area with restricted access and within a containment system such as a glove box, ventilated laminar flow enclosure, or a fume hood to minimize inhalation risk.[4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves meeting ASTM D6978 standards.[6]Provides a primary barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.
Gown Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.[6][7]Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a face shield.[8]Prevents accidental splashes to the eyes.
Respiratory Protection An N95 or higher-rated respirator.[7]Essential when handling the compound in powdered form to prevent inhalation of airborne particles.[9]

Step-by-Step Handling and Disposal Procedures

A meticulous, step-by-step approach to handling and disposal is crucial for minimizing risk.

Preparation and Handling:

  • Designated Area: All handling of this compound must occur in a designated and clearly marked area with restricted access.

  • Containment: Weighing and reconstitution of the powdered compound must be performed within a certified containment system, such as a glove box or a vented balance safety enclosure, to prevent the generation of airborne particles.[4][5]

  • Donning PPE: Before entering the designated handling area, personnel must correctly don all required PPE as specified in the table above.

  • Material Handling: Use dedicated equipment and utensils for handling the compound. Open handling of the powder is strictly prohibited.[10]

  • Spill Management: An emergency spill kit specifically for cytotoxic compounds must be readily available. In the event of a spill, the area should be immediately secured, and trained personnel wearing appropriate PPE should manage the cleanup using absorbent materials.[8]

Disposal Plan:

  • Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, bench paper, and cleaning materials, must be treated as cytotoxic waste.[8]

  • Waste Collection: Contaminated waste should be placed in clearly labeled, sealed, and puncture-resistant containers. Double bagging of waste is recommended for extra protection.[8]

  • Final Disposal: Disposal of cytotoxic waste must be carried out by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Enter Designated Handling Area don_ppe Don Full PPE prep_area->don_ppe containment Work within Containment (e.g., Glove Box) don_ppe->containment weigh Weigh Compound containment->weigh reconstitute Reconstitute in Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste Segregate Cytotoxic Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe dispose Dispose of Waste via Licensed Contractor doff_ppe->dispose

Caption: Workflow for Safe Handling of this compound.

By implementing these comprehensive safety measures, research institutions can build a culture of safety, ensuring the well-being of their personnel while advancing critical drug development research. Continuous training and adherence to these protocols are paramount for mitigating the risks associated with handling highly potent compounds.[11]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.